molecular formula C4H5BrO3 B12082834 4-(Bromomethyl)-1,3-dioxolan-2-one CAS No. 52912-62-6

4-(Bromomethyl)-1,3-dioxolan-2-one

Cat. No.: B12082834
CAS No.: 52912-62-6
M. Wt: 180.98 g/mol
InChI Key: REVYVQPGZUCIOE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,3-dioxolan-2-one is a useful research compound. Its molecular formula is C4H5BrO3 and its molecular weight is 180.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO3/c5-1-3-2-7-4(6)8-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYVQPGZUCIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90530104
Record name 4-(Bromomethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52912-62-6
Record name 4-(Bromomethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(bromomethyl)-1,3-dioxolan-2-one: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 4-(bromomethyl)-1,3-dioxolan-2-one. This versatile reagent serves as a valuable building block in organic synthesis, particularly for the diastereoselective introduction of highly oxygenated allylic moieties into carbonyl compounds.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

PropertyValueSource
Molecular Formula C₄H₅BrO₃[1]
Molecular Weight 181.0 g/mol PubChem
Appearance Viscous yellow oil[2]
Solubility Soluble in most organic solvents[2]
Stability Decomposes on standing. Can be stored for weeks at -18 °C.[2]

Synthesis and Experimental Protocols

This compound is not typically commercially available and is prepared in a two-step sequence starting from hydroxyacetone.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-methyl-1,3-dioxol-2-one

  • React hydroxyacetone with triphosgene in the presence of a base like PhNMe₂.

  • The reaction is typically carried out in a solvent such as dichloroethane.[2]

  • This reaction yields 4-methyl-1,3-dioxol-2-one.[2]

Step 2: Free-Radical Bromination

  • Dissolve the 4-methyl-1,3-dioxol-2-one intermediate in a suitable solvent like carbon tetrachloride (though safer alternatives like dichloroethane are recommended).[2]

  • Add N-bromosuccinimide (NBS) as the brominating agent.[2]

  • Initiate the free-radical reaction using a radical initiator such as α,α'-azobisisobutyronitrile (AIBN) and apply heat (reflux).[2]

  • The reaction yields the final product, 4-(bromomethyl)-1,3-dioxol-2-one.[2]

G cluster_synthesis Synthesis Workflow Hydroxyacetone Hydroxyacetone Intermediate 4-methyl-1,3-dioxol-2-one Hydroxyacetone->Intermediate Step 1: Carbonylation Triphosgene Triphosgene FinalProduct This compound Intermediate->FinalProduct Step 2: Bromination NBS NBS, AIBN G cluster_reactivity Reactivity Pathways Reagent This compound EnolCarbonate Enol Carbonate Intermediate Reagent->EnolCarbonate Indium-promoted Allylation Carbonyl Carbonyl Compound (e.g., Aldehyde) Carbonyl->EnolCarbonate FinalAldol Dihydroxyketone (Aldol Product) EnolCarbonate->FinalAldol ArylatedProduct Arylated Product EnolCarbonate->ArylatedProduct Deprotection Deprotection (Mercuric Acetate) Heck Heck Reaction

References

An In-depth Technical Guide to the Mechanism of Action of 4-(Bromomethyl)-1,3-dioxolan-2-one in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-1,3-dioxolan-2-one is a versatile bifunctional molecule utilized in a variety of organic transformations. Its reactivity is primarily centered around the electrophilic carbon of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its application in alkylation reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and development.

Core Mechanism of Action: Nucleophilic Substitution

The principal mechanism of action of this compound in organic reactions is the S(_N)2 (bimolecular nucleophilic substitution) reaction. The molecule features a primary alkyl halide, where the bromine atom is a good leaving group. The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles.

The general mechanism can be depicted as follows:

Caption: General S(_N)2 mechanism of this compound.

Key factors influencing the S(_N)2 reactivity of this compound include:

  • The Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

  • The Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are typically preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

  • The Temperature: Higher temperatures generally increase the reaction rate.

Applications in Organic Synthesis

The reactivity of this compound makes it a valuable reagent for the introduction of the (2-oxo-1,3-dioxolan-4-yl)methyl group onto various substrates. This moiety can serve as a protecting group or as a precursor for further synthetic manipulations.

O-Alkylation of Phenols

Phenols can be readily O-alkylated using this compound in the presence of a base. This reaction is useful for protecting the phenolic hydroxyl group.

Quantitative Data for O-Alkylation of Phenols

Phenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF806>95
4-MethoxyphenolCs₂CO₃AcetonitrileReflux4>90
2-NaphtholNaHTHF605~92

Experimental Protocol: O-Alkylation of Phenol

  • To a solution of phenol (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.1 eq) is added, and the reaction mixture is heated to 80°C.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and water is added.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired O-alkylated product.

N-Alkylation of Amines

Primary and secondary amines can be alkylated with this compound to introduce the (2-oxo-1,3-dioxolan-4-yl)methyl group. This is a common strategy in the synthesis of prodrugs, where the modification of an amine-containing drug can alter its pharmacokinetic properties.

Quantitative Data for N-Alkylation of Amines

Amine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineEt₃NCH₂Cl₂2512~85
BenzylamineK₂CO₃Acetonitrile508>90
PiperidineDIPEADMF406~88

Experimental Protocol: N-Alkylation of Aniline

  • Aniline (1.0 eq) and triethylamine (1.2 eq) are dissolved in dichloromethane.

  • This compound (1.05 eq) is added dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the N-alkylated product.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with this compound to form thioethers.[1]

Quantitative Data for S-Alkylation of Thiols

Thiol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF0 to 252>95
Benzyl mercaptanCs₂CO₃DMF253~93
Cysteine (protected)DIPEACH₂Cl₂254~80

Experimental Protocol: S-Alkylation of Thiophenol

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, a solution of thiophenol (1.0 eq) in THF is added dropwise.

  • The mixture is stirred at 0°C for 30 minutes.

  • A solution of this compound (1.0 eq) in THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is carefully quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Ring-Opening Reactions

While the primary reactivity of this compound is at the bromomethyl group, the dioxolanone ring can undergo ring-opening under certain conditions, for example, in the presence of strong nucleophiles or under harsh basic or acidic conditions. This can lead to the formation of diol or carbonate derivatives. For instance, the reaction of the chloro-analog with phenols can lead to polyols.[2][3]

Experimental Workflow and Visualization

A typical experimental workflow for a reaction involving this compound is depicted below.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis A Dissolve Nucleophile and Base in Solvent B Add this compound A->B C Heat and Stir (Monitor by TLC) B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry over Anhydrous Salt F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, IR) I->J

Caption: A generalized experimental workflow for reactions with this compound.

Conclusion

This compound is a valuable synthetic building block whose reactivity is dominated by the S(_N)2 displacement of the bromide by a variety of nucleophiles. This allows for the straightforward introduction of the (2-oxo-1,3-dioxolan-4-yl)methyl moiety, which has applications in protecting group chemistry and prodrug synthesis. Understanding the core mechanism of action and the factors that influence it is crucial for its effective utilization in the design and execution of synthetic strategies. The provided protocols and data serve as a foundation for researchers to incorporate this versatile reagent into their synthetic endeavors.

References

Spectroscopic Characterization of 4-(bromomethyl)-1,3-dioxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(bromomethyl)-1,3-dioxolan-2-one (CAS No: 52912-62-6). While experimental spectra for this specific compound are not widely published, this document compiles predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a reference for the identification and characterization of this molecule in a research and development setting.

The structural formula for this compound is:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on the analysis of its functional groups and comparison with the closely related compound, 4-(chloromethyl)-1,3-dioxolan-2-one.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.05 - 4.95m1HH-4 (CH)
~4.60t1HH-5a (CH₂)
~4.45dd1HH-5b (CH₂)
~3.65d2HH-6 (CH₂Br)

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer used. The methine proton (H-4) is expected to be a multiplet due to coupling with the diastereotopic protons on C-5 and C-6. The protons on C-5 are diastereotopic and will appear as separate signals, likely a triplet (t) and a doublet of doublets (dd), coupling with each other and with H-4. The bromomethyl protons (H-6) will appear as a doublet due to coupling with H-4.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmCarbon Assignment
~154.5C-2 (C=O)
~75.0C-4 (CH)
~68.0C-5 (OCH₂)
~32.0C-6 (CH₂Br)

Note: The carbonyl carbon (C-2) is the most downfield signal. The carbon bearing the bromine (C-6) is expected to be significantly shielded compared to its chloro-analog.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Place the NMR tube in a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are typically averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using the spectrometer's software. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the solvent (CDCl₃) peak to 77.16 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the expected characteristic absorption bands for this compound.

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~1810 - 1800C=O stretchStrongCarbonyl (in a five-membered cyclic carbonate)
~3000 - 2850C-H stretchMediumAliphatic C-H
~1200 - 1000C-O stretchStrongEster C-O single bonds
~700 - 600C-Br stretchMedium-StrongAlkyl bromide

Note: The most prominent peak in the IR spectrum is expected to be the strong carbonyl stretch at a relatively high wavenumber (~1805 cm⁻¹), which is characteristic of a five-membered cyclic carbonate ring. The C-O stretching region will likely show multiple strong bands.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation :

    • Neat Liquid Film : If the sample is a liquid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

    • ATR (Attenuated Total Reflectance) : Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup : Place the prepared sample in the sample compartment of an FTIR spectrometer.

  • Data Acquisition :

    • Background Scan : First, run a background scan with no sample in the beam path (or with clean, empty salt plates/ATR crystal). This is to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder.

    • Sample Scan : Run the scan of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing : The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₄H₅BrO₃), the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) (Ionization Method: Electron Ionization - EI)

m/zIon AssignmentNotes
180 / 182[M]⁺Molecular ion peak. The two peaks will be of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
101[M - Br]⁺Loss of a bromine radical.
87[M - CH₂Br]⁺Loss of the bromomethyl radical.

Note: The molecular weight of the compound is 180.99 g/mol . The mass spectrum will show a characteristic pair of peaks for the molecular ion [M]⁺ at m/z 180 (for the ⁷⁹Br isotope) and m/z 182 (for the ⁸¹Br isotope) with an approximate 1:1 intensity ratio.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct insertion probe (DIP) or by injection into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Processing : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data system plots the relative abundance of ions as a function of m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Shifts (C-H Framework) NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data m/z Ratios (Molecular Weight & Formula) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the structural elucidation of the target compound.

An In-depth Technical Guide on the Thermodynamic Properties of 4-(bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-(bromomethyl)-1,3-dioxolan-2-one. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide furnishes information on the parent compound, 1,3-dioxolan-2-one, as a baseline, details the established experimental and computational methodologies for determining these properties, and presents relevant reaction pathways.

Introduction to this compound

This compound is a functionalized cyclic carbonate. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, particularly for the introduction of the dioxolan-2-one moiety or for subsequent chemical modifications. Cyclic carbonates, in general, are recognized for their applications as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polymers. Understanding the thermodynamic properties of this compound is crucial for process design, reaction optimization, and for predicting its stability and reactivity.

Thermodynamic Data

Table 1: Experimental Thermodynamic Properties of 1,3-Dioxolan-2-one (Ethylene Carbonate)

Thermodynamic PropertyValueUnitsMethodReference
Standard Molar Enthalpy of Formation (gas)-503.0 ± 4.2kJ/molCombustion Calorimetry[1]
Standard Molar Enthalpy of Formation (cr,l)-589.6 ± 0.8kJ/molCombustion Calorimetry[2]
Standard Molar Entropy of Fusion42.96J/mol·KCalorimetry[3]
Standard Molar Enthalpy of Fusion13.29kJ/molCalorimetry[3]
Standard Molar Enthalpy of Vaporization63.2 ± 2.1kJ/mol-[4]
Standard Molar Enthalpy of Sublimation76.5 ± 2.1kJ/mol-[4]

Note: The values for the brominated derivative are expected to differ due to the contribution of the C-Br bond and the overall change in molecular weight and structure.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that would be employed to determine the thermodynamic properties of this compound.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic bromine compounds, this is typically determined by moving-bomb calorimetry.[5][6]

Experimental Workflow:

  • Sample Preparation: A precise mass of the purified this compound is placed in a crucible within the combustion bomb. For solid samples, it is often pressed into a pellet.[7]

  • Bomb Preparation: A small, known amount of a suitable bomb liquid, such as a dilute arsenious oxide solution, is added to the bomb to ensure a well-defined final state for the combustion products, particularly the bromine-containing species.[6] A fuse wire of known combustion energy is connected to the electrodes and placed in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).[8]

  • Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings.[9]

  • Combustion and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion until a stable final temperature is reached.

  • Data Analysis: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the fuse wire ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).[10] The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

The enthalpy of vaporization (ΔvapH) can be determined by various methods, including transpiration, and more commonly by Differential Scanning Calorimetry (DSC).[11][12]

Experimental Workflow (DSC):

  • Sample Preparation: A small, accurately weighed sample (typically a few milligrams) of this compound is placed in a pierced crucible.[12]

  • DSC Measurement: The crucible is placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating ramp.

  • Data Acquisition: The heat flow to the sample is measured as a function of temperature. As the sample vaporizes, an endothermic peak is observed in the DSC thermogram.

  • Data Analysis: The enthalpy of vaporization is determined by integrating the area of the endothermic peak.[12]

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.[7] Density Functional Theory (DFT) is a widely used method for this purpose.

DFT calculations can be used to determine the optimized molecular geometry and vibrational frequencies of this compound. From these, statistical thermodynamics can be applied to calculate properties such as enthalpy, entropy, and Gibbs free energy. The enthalpy of formation can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors in the calculations.[13][14]

Visualization of Relevant Pathways

The following diagrams, generated using the DOT language, illustrate a plausible synthesis route and a potential reaction pathway for this compound.

G cluster_synthesis Synthesis of this compound epibromohydrin Epibromohydrin product This compound epibromohydrin->product co2 Carbon Dioxide (CO2) co2->product catalyst Catalyst (e.g., ZnBr2, Ionic Liquid) catalyst->product

Caption: Plausible synthesis of this compound.

G cluster_rop Ring-Opening Polymerization (ROP) monomer This compound active_center Active Propagating Center monomer->active_center Propagation initiator Initiator (e.g., alkoxide) initiator->monomer Initiation active_center->monomer polymer Poly(this compound) active_center->polymer

Caption: Ring-opening polymerization of the target compound.

Conclusion

While direct experimental thermodynamic data for this compound remain to be published, this guide outlines the established experimental and computational methodologies for their determination. The provided data for the parent compound, 1,3-dioxolan-2-one, serves as a valuable point of reference. The illustrated reaction pathways highlight the synthetic utility of this compound. Further research, both experimental and computational, is encouraged to fully characterize the thermodynamic landscape of this important chemical intermediate.

References

The Versatile Synthon: A Technical Guide to the Applications of 4-(Bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for versatile building blocks that offer a combination of reactivity and selectivity is ever-present. 4-(Bromomethyl)-1,3-dioxolan-2-one has emerged as a significant synthon, providing a gateway to a variety of functionalized molecules. Its unique structure, incorporating a reactive bromomethyl group and a cyclic carbonate, allows for a range of chemical transformations, making it a valuable tool in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical development. This technical guide provides an in-depth review of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key chemical processes.

Core Applications: A Gateway to Functionalized Molecules

The primary utility of this compound lies in its role as an intermediate for the introduction of a functionalized three-carbon unit. Its applications can be broadly categorized into its use as a synthetic equivalent in carbon-carbon bond-forming reactions and as a potential protecting group for various functionalities.

Indium-Promoted Allylation Reactions

A cornerstone application of this compound is its participation in indium-promoted allylation reactions with carbonyl compounds. This reaction diastereoselectively yields anti-α,β-dihydroxyketones, which are protected as enol carbonates[1][2]. This transformation is significant as it provides access to highly functionalized chiral building blocks. The indium-promoted reaction is favored for its mild conditions and tolerance to a variety of functional groups[1].

The general scheme for this reaction involves the treatment of an aldehyde or ketone with this compound in the presence of indium metal. The resulting cyclic enol carbonate can then be further manipulated, for instance, through hydrolysis to the corresponding dihydroxyketone.

Heck Reactions of Derived Enol Carbonates

The cyclic enol carbonates synthesized via the indium-promoted allylation can undergo further carbon-carbon bond formation through the Heck reaction. When reacted with aryl iodides in the presence of a palladium catalyst and a silver salt, such as silver trifluoroacetate, the corresponding arylated products are obtained[1][2]. This two-step sequence effectively makes this compound a synthetic equivalent of a 3-arylhydroxyacetone enolate[1].

Agrochemical Synthesis

The dioxolane moiety is a known pharmacophore in various biologically active compounds. Notably, derivatives of 2-bromomethyl-1,3-dioxolane are utilized as intermediates in the production of fungicides, particularly those derived from 1,2,4-triazole and imidazole. This underscores the industrial relevance of this class of compounds in agrochemical development.

Potential in Pharmaceutical Development

The structural motif provided by this compound is of interest in drug discovery. For instance, the related compound 2-bromomethyl-1,3-dioxolane is a key building block in the synthesis of 1,4-benzoxazepine (BZO) compounds, which have been investigated for various therapeutic applications. Furthermore, brominated dioxolanone derivatives have shown cytotoxic effects, suggesting their potential as lead compounds for the development of new cancer therapies[3].

Synthesis of this compound

A common method for the synthesis of similar 2-bromomethyl-1,3-dioxolanes involves the bromination of the corresponding 2-methyl-1,3-dioxolane derivative. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.

Another viable approach is the cycloaddition of carbon dioxide to epibromohydrin. This method is analogous to the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2, which is often catalyzed by metal complexes or ionic liquids[4][5]. This route is attractive from a green chemistry perspective due to the utilization of carbon dioxide.

Quantitative Data Summary

The following tables summarize the quantitative data found in the literature for reactions involving this compound and related compounds.

Aldehyde/KetoneProductYield (%)Diastereomeric Ratio (anti:syn)Reference
Benzaldehyde4-(1-hydroxy-2-oxo-4-phenylbut-3-en-1-yl)-1,3-dioxolan-2-one85>95:5[1]
4-Nitrobenzaldehyde4-(1-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-en-1-yl)-1,3-dioxolan-2-one82>95:5[1]
Cyclohexanecarbaldehyde4-(1-cyclohexyl-1-hydroxy-2-oxobut-3-en-1-yl)-1,3-dioxolan-2-one78>95:5[1]

Table 1: Indium-Promoted Allylation of Carbonyl Compounds with this compound.

Enol CarbonateAryl IodideProductYield (%)Reference
4-(1-hydroxy-2-oxo-4-phenylbut-3-en-1-yl)-1,3-dioxolan-2-oneIodobenzene4-(1-hydroxy-2-oxo-4,4-diphenylbut-3-en-1-yl)-1,3-dioxolan-2-one75[1]
4-(1-hydroxy-2-oxo-4-phenylbut-3-en-1-yl)-1,3-dioxolan-2-one4-Iodoanisole4-(1-hydroxy-4-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-en-1-yl)-1,3-dioxolan-2-one72[1]

Table 2: Heck Reaction of Cyclic Enol Carbonates with Aryl Iodides.

Detailed Experimental Protocols

General Procedure for Indium-Promoted Allylation of Aldehydes

To a stirred solution of the aldehyde (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent such as THF or a mixture of THF and water (10 mL) at room temperature, indium powder (1.5 mmol) is added in one portion. The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a few drops of 1 M HCl. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired cyclic enol carbonate.

General Procedure for the Heck Reaction of Cyclic Enol Carbonates

A mixture of the cyclic enol carbonate (1.0 mmol), the aryl iodide (1.2 mmol), a palladium catalyst such as Pd(OAc)2 (5 mol%), a ligand if necessary (e.g., PPh3, 10 mol%), and a silver salt such as Ag2CO3 or AgOAc (1.5 mmol) in an appropriate solvent (e.g., acetonitrile, DMF) is heated under an inert atmosphere. The reaction temperature and time are optimized for the specific substrates. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the arylated product.

Visualizing the Chemistry: Diagrams and Workflows

To better understand the chemical transformations involving this compound, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

Indium_Promoted_Allylation reagents RCHO + this compound + In intermediate Allylindium Intermediate reagents->intermediate Oxidative Addition product Cyclic Enol Carbonate (anti-adduct) intermediate->product Nucleophilic Addition

Caption: Indium-Promoted Allylation of an Aldehyde.

Heck_Reaction start Cyclic Enol Carbonate + Ar-I coordination Olefin Coordination start->coordination pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-Pd(II)-I) pd0->oxidative_addition Ar-I oxidative_addition->coordination migratory_insertion Migratory Insertion coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product Arylated Product beta_hydride_elimination->product reductive_elimination Reductive Elimination (Regenerates Pd(0)) beta_hydride_elimination->reductive_elimination reductive_elimination->pd0 Base

Caption: Catalytic Cycle of the Heck Reaction.

Experimental_Workflow cluster_synthesis Synthesis of Cyclic Enol Carbonate cluster_heck Heck Reaction s1 Combine Aldehyde, This compound, and Solvent s2 Add Indium Powder s1->s2 s3 Stir at Room Temperature (Monitor by TLC) s2->s3 s4 Quench Reaction (1 M HCl) s3->s4 s5 Aqueous Workup (Extraction) s4->s5 s6 Purification (Column Chromatography) s5->s6 h1 Combine Enol Carbonate, Aryl Iodide, Pd Catalyst, and Silver Salt in Solvent s6->h1 Isolated Product h2 Heat under Inert Atmosphere h1->h2 h3 Cool and Filter h2->h3 h4 Purification (Column Chromatography) h3->h4

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to participate in indium-promoted allylation reactions to form cyclic enol carbonates, which can be subsequently functionalized via the Heck reaction, provides a powerful strategy for the synthesis of complex, highly functionalized molecules. While its application as a protecting group is less documented, its reactivity profile suggests potential in this area that warrants further investigation. The methodologies presented in this guide, supported by quantitative data and clear procedural outlines, are intended to empower researchers in leveraging the synthetic potential of this important synthon in their drug discovery and development endeavors.

References

Solubility Profile of 4-(bromomethyl)-1,3-dioxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(bromomethyl)-1,3-dioxolan-2-one in common organic solvents. Despite a comprehensive review of available scientific literature, specific quantitative solubility data for this compound remains uncharacterized. This guide, therefore, provides detailed experimental protocols for established methodologies that can be employed to determine the solubility of this compound, enabling researchers to generate this critical data in their own laboratories.

Data Presentation

A thorough search of scientific databases and chemical literature did not yield quantitative solubility data for this compound in common organic solvents. Researchers are encouraged to utilize the experimental protocols outlined below to determine these values. The following table is provided as a template for recording experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
e.g., Acetone
e.g., Dichloromethane
e.g., Ethanol
e.g., Ethyl Acetate
e.g., Toluene
e.g., Hexane
e.g., Dimethyl Sulfoxide

Experimental Protocols

Two primary methods are recommended for the accurate determination of the solubility of a solid organic compound like this compound in an organic solvent: the Gravimetric Method and the Saturation Shake-Flask Method coupled with a suitable analytical technique.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution. It is a straightforward and reliable technique when the solute is non-volatile.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Conical flasks or vials with stoppers

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the dissolution rate. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium, which is indicated by obtaining a constant solute concentration in solution over time.[1][2][3]

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Filter the withdrawn aliquot to remove any remaining solid particles. A syringe filter is often suitable for this purpose.

  • Determination of Solute Mass:

    • Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.

    • Record the exact weight of the dish with the solution.

    • Carefully evaporate the solvent under a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used.

    • Once the solvent is removed, dry the remaining solid in an oven or vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.[1][4]

    • Weigh the evaporation dish with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.

    • The mass of the solvent is the weight of the dish with the solution minus the final weight of the dish and solute.

    • Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

Saturation Shake-Flask Method with Spectroscopic or Chromatographic Analysis

This method is particularly useful for compounds that have a chromophore for UV-Vis spectroscopy or are amenable to analysis by techniques like High-Performance Liquid Chromatography (HPLC).

Materials:

  • Same as the Gravimetric Method, with the addition of:

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Preparation of a Saturated Solution:

    • Follow the same procedure (Step 1) as in the Gravimetric Method to prepare a saturated solution at a constant temperature.[2][3][5]

  • Sample Preparation for Analysis:

    • After reaching equilibrium, withdraw an aliquot of the clear supernatant and filter it as described previously.

    • Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze these standards using the chosen analytical method (e.g., measure absorbance at a specific wavelength for UV-Vis, or peak area for HPLC).

    • Plot the analytical response (absorbance or peak area) against the concentration to generate a calibration curve.

  • Analysis of the Saturated Solution:

    • Analyze the diluted sample from the saturated solution using the same analytical method and conditions as for the calibration curve.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the methods described above.

Solubility_Workflow cluster_grav cluster_anal start Start: Determine Solubility add_solute Add excess this compound to a known volume of solvent start->add_solute equilibrate Equilibrate at constant temperature with agitation (e.g., 24h) add_solute->equilibrate separate Separate supernatant from undissolved solid (settling/filtration) equilibrate->separate method_choice Select Analytical Method separate->method_choice gravimetric_path Gravimetric Method weigh_solution Weigh a known volume of the saturated solution method_choice->weigh_solution Gravimetric analytical_path Spectroscopic/ Chromatographic Method dilute Dilute a known volume of the saturated solution method_choice->dilute Analytical evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh the remaining solute evaporate->weigh_solute calculate_grav Calculate Solubility (mass solute / volume solvent) weigh_solute->calculate_grav end End: Solubility Data calculate_grav->end analyze Analyze by UV-Vis or HPLC dilute->analyze calibrate Compare to Calibration Curve analyze->calibrate calculate_anal Calculate Solubility (concentration x dilution factor) calibrate->calculate_anal calculate_anal->end

Caption: Experimental workflow for determining solubility.

References

crystal structure of 4-(bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(bromomethyl)-1,3-dioxolan-2-one, a key chemical intermediate. The focus is on its synthesis and the general experimental procedures relevant to its structural characterization.

Physicochemical Properties

While the crystal structure of this compound has not been reported in publicly accessible databases, its fundamental physicochemical properties have been characterized. A summary of these properties is presented in the table below.

PropertyValue
Molecular Formula C₄H₅BrO₃
Molecular Weight 181.00 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 112-114 °C at 0.5 mmHg
Density 1.758 g/cm³ at 25 °C
Refractive Index (n²⁰/D) 1.503
CAS Number 52912-62-6

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the cycloaddition of carbon dioxide to epibromohydrin. This reaction is typically catalyzed by a variety of catalyst systems.

Materials:

  • Epibromohydrin

  • Carbon Dioxide (CO₂)

  • Catalyst (e.g., Zinc(II) iodide, quaternary ammonium salts, or ionic liquids)

  • Solvent (optional, the reaction can often be run neat)

  • High-pressure reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • The high-pressure reactor is charged with epibromohydrin and the chosen catalyst.

  • The reactor is sealed and then purged several times with low-pressure carbon dioxide to remove air.

  • The reactor is pressurized with carbon dioxide to the desired pressure (typically 1-5 MPa).

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • The reaction is monitored for a set period (typically several hours) or until the consumption of the starting material is complete (as determined by techniques such as GC-MS or TLC).

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.

  • The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Reactants Epibromohydrin + CO2 + Catalyst Reactor High-Pressure Reactor Reactants->Reactor Reaction Heating and Stirring (80-120 °C, 1-5 MPa) Reactor->Reaction Cooling Cooling and Depressurization Reaction->Cooling Purification Vacuum Distillation Cooling->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Crystal Structure Determination: A General Workflow

As of the last update, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed literature. For researchers aiming to determine the crystal structure of this or similar compounds, the following general experimental workflow for single-crystal X-ray diffraction is provided.

  • Crystallization: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit.

  • Validation and Deposition: The final crystal structure is validated using software tools to check for geometric and other potential issues. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).

The diagram below outlines the logical steps involved in determining a crystal structure.

Crystal_Structure_Workflow General Workflow for Crystal Structure Determination Start Pure Compound Crystallization Crystallization Screening Start->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal DataCollection X-ray Diffraction Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition FinalStructure Final Crystal Structure Deposition->FinalStructure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The Versatile Building Block: A Technical Guide to 4-(Bromomethyl)-1,3-dioxolan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-(bromomethyl)-1,3-dioxolan-2-one has emerged as a valuable and reactive intermediate. Its unique bifunctional nature, combining a reactive bromomethyl group with a cyclic carbonate, offers a gateway to a diverse array of molecular architectures. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and its application in the development of antiviral and anticancer agents.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C₄H₅BrO₃ and a molecular weight of 181.0 g/mol . Its structure features a five-membered dioxolanone ring with a bromomethyl substituent at the 4-position. This arrangement confers a high degree of reactivity, making it a potent alkylating agent for a variety of nucleophiles.

PropertyValue
Molecular FormulaC₄H₅BrO₃
Molecular Weight181.0 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point115-120 °C at 5 mmHg

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of a suitable precursor. One common method involves the radical bromination of 4-methyl-1,3-dioxolan-2-one.

Experimental Protocol: Radical Bromination of 4-Methyl-1,3-dioxolan-2-one

Materials:

  • 4-Methyl-1,3-dioxolan-2-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Dissolve 4-methyl-1,3-dioxolan-2-one in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

A similar procedure has been reported for the synthesis of 4-(bromomethyl)-5-methyl-1,3-dioxolen-2-one, yielding the product as a colorless liquid.

Key Reactions in Medicinal Chemistry

The reactivity of the bromomethyl group makes this compound an excellent electrophile for reactions with a wide range of nucleophiles, including phenols, amines, and heterocyclic compounds. These reactions are fundamental to its application as a building block in drug synthesis.

Alkylation of Phenols

The reaction of this compound with phenols provides a straightforward route to aryloxymethyl-substituted dioxolanones.

Experimental Protocol: O-Alkylation of Phenol

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a solution of phenol in acetone, add potassium carbonate.

  • Add this compound dropwise to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 4-(phenoxymethyl)-1,3-dioxolan-2-one.

This method is adaptable for a variety of substituted phenols, allowing for the introduction of the dioxolanone moiety into diverse molecular scaffolds.

N-Alkylation of Heterocycles

The synthesis of nucleoside analogs is a cornerstone of antiviral drug discovery. This compound can be used to alkylate the nitrogen atoms of nucleobases, such as adenine, to create novel nucleoside analogs.

Experimental Protocol: N-Alkylation of Adenine

Materials:

  • This compound

  • Adenine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Suspend adenine in DMF and add potassium carbonate.

  • Add a solution of this compound in DMF to the suspension.

  • Heat the reaction mixture and stir until the starting materials are consumed (monitored by TLC).

  • Cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the alkylated adenine derivative.

Applications in Medicinal Chemistry

The versatility of this compound as a building block has been demonstrated in the synthesis of compounds with potential antiviral and anticancer activities.

Antiviral Agents

The 1,3-dioxolane ring is a key structural feature in several clinically important nucleoside reverse transcriptase inhibitors (NRTIs). The synthesis of novel nucleoside analogs incorporating the 1,3-dioxolan-2-one moiety is a promising strategy for the development of new antiviral drugs. These analogs function by mimicking natural nucleosides and, after intracellular phosphorylation to the active triphosphate form, are incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[1]

Mechanism of Action of Nucleoside Analog Antivirals

G cluster_cell Host Cell cluster_virus Viral Replication NA Nucleoside Analog (NA) NA_MP NA-Monophosphate NA->NA_MP Cellular Kinases NA_DP NA-Diphosphate NA_MP->NA_DP Cellular Kinases NA_TP NA-Triphosphate (Active Form) NA_DP->NA_TP Cellular Kinases ViralPolymerase Viral DNA/RNA Polymerase NA_TP->ViralPolymerase NA_TP->ViralPolymerase Competitive Inhibition ViralGenome Growing Viral DNA/RNA ViralPolymerase->ViralGenome Incorporation ChainTermination Chain Termination ViralGenome->ChainTermination

Caption: General mechanism of action of nucleoside analog antivirals.

A series of D-dioxolane-derived 7-deazapurine analogues have been synthesized and evaluated against Epstein-Barr virus (EBV). The 7-bromo-deazaadenosine analogue demonstrated potent activity with an EC₅₀ of 0.17 µM, which is 14 times more potent than the established antiviral drug ganciclovir.

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
7-bromo-deazaadenosine dioxolane analogEBV0.17>50294
7-iodo-deazaadenosine dioxolane analogEBV0.47>50>106
Ganciclovir (control)EBV2.5>50>20
Anticancer Agents

Quinolinone and quinazolinone scaffolds are present in numerous compounds with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, it is a key target for anticancer drug development.

PI3K/AKT/mTOR Signaling Pathway in Cancer

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Quinolinone Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits G Start 4-Hydroxyquinolin-2(1H)-one Derivative Reaction O-Alkylation (Base, Solvent) Start->Reaction Reagent This compound Reagent->Reaction Product Quinolinone-Dioxolanone Hybrid Reaction->Product Evaluation Biological Evaluation (Anticancer Activity) Product->Evaluation

References

Enantioselective Synthesis of 4-(Bromomethyl)-1,3-dioxolan-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective synthesis of 4-(bromomethyl)-1,3-dioxolan-2-one derivatives. These chiral building blocks are of significant interest in medicinal chemistry and drug development due to their versatile functionality, allowing for the introduction of a chiral glycerol motif in the synthesis of complex molecules. This document details key asymmetric strategies, including chiral pool synthesis via asymmetric dihydroxylation and enzymatic kinetic resolution, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the synthetic workflows.

Asymmetric Synthesis via Sharpless Dihydroxylation of Allyl Bromide

A robust strategy for the enantioselective synthesis of this compound begins with the asymmetric dihydroxylation of allyl bromide to produce chiral 3-bromo-1,2-propanediol. The Sharpless asymmetric dihydroxylation provides a reliable method for establishing the stereocenter with high enantioselectivity. The resulting chiral diol can then be cyclized to form the target dioxolanone.

The choice of the chiral ligand in the AD-mix formulation dictates the stereochemical outcome. AD-mix-β typically yields the (R)-diol, which upon cyclization would lead to (S)-4-(bromomethyl)-1,3-dioxolan-2-one, while AD-mix-α would produce the (S)-diol, leading to the (R)-enantiomer of the final product.

Sharpless_Dihydroxylation_Workflow Allyl_Bromide Allyl Bromide AD_mix AD-mix-β or AD-mix-α (OsO4, K3Fe(CN)6, K2CO3, Chiral Ligand) t-BuOH/H2O, 0°C Allyl_Bromide->AD_mix Reaction Chiral_Diol Chiral (R)- or (S)-3-Bromo-1,2-propanediol AD_mix->Chiral_Diol Product Cyclization Phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) Base, Solvent Chiral_Diol->Cyclization Reaction Final_Product Enantiopure (S)- or (R)-4-(Bromomethyl)-1,3-dioxolan-2-one Cyclization->Final_Product Product

Workflow for the synthesis of enantiopure this compound.
Quantitative Data for Sharpless Asymmetric Dihydroxylation

SubstrateCatalystProductYield (%)Enantiomeric Excess (ee, %)
Allyl BromideAD-mix-β(R)-3-Bromo-1,2-propanediol56>99
Allyl BromideAD-mix-α(S)-3-Bromo-1,2-propanediol--

Data for AD-mix-α with allyl bromide is less commonly reported but is expected to provide the opposite enantiomer.

Experimental Protocol: Asymmetric Dihydroxylation of Allyl Bromide

Materials:

  • AD-mix-β

  • tert-Butanol

  • Water

  • Allyl bromide

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • A mixture of 1.4 g of AD-mix-β in 5 mL of a 1:1 solution of tert-butanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The mixture is stirred at room temperature until two clear phases are formed. The lower aqueous phase will appear bright yellow.

  • The flask is cooled to 0°C in an ice bath.

  • To this stirred mixture, 1 mmol of allyl bromide is added at once.

  • The heterogeneous slurry is stirred vigorously at 0-5°C for 2.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • While the mixture is still at 0°C, 1.5 g of solid sodium sulfite is added, and the mixture is allowed to warm to room temperature and stirred for an additional hour.

  • 20 mL of ethyl acetate is added to the reaction mixture. The layers are separated, and the aqueous phase is extracted twice more with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield chiral 3-bromo-1,2-propanediol.

Cyclization of Chiral 3-Bromo-1,2-propanediol

The conversion of the chiral diol to the corresponding cyclic carbonate is typically achieved using a phosgene equivalent in the presence of a base. Reagents such as triphosgene or carbonyldiimidazole are commonly employed for this transformation.

Experimental Protocol: General Cyclization Procedure

Materials:

  • Chiral 3-bromo-1,2-propanediol

  • Triphosgene or Carbonyldiimidazole

  • Pyridine or other suitable non-nucleophilic base

  • Anhydrous dichloromethane or other suitable aprotic solvent

Procedure:

  • To a solution of chiral 3-bromo-1,2-propanediol in anhydrous dichloromethane at 0°C under an inert atmosphere, a solution of triphosgene (0.33 equivalents) or carbonyldiimidazole (1.1 equivalents) in the same solvent is added dropwise.

  • A base, such as pyridine, is added to the reaction mixture to neutralize the generated acid.

  • The reaction is stirred at 0°C and then allowed to warm to room temperature while monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford the enantiopure this compound.

Enzymatic Kinetic Resolution

An alternative and powerful strategy for obtaining enantiomerically enriched 4-(halomethyl)-1,3-dioxolan-2-ones is through the kinetic resolution of a racemic mixture using enzymes, particularly lipases. While specific data for the bromomethyl derivative is scarce, extensive research on the analogous 4-(chloromethyl)-1,3-dioxolan-2-one demonstrates the feasibility of this approach. It is scientifically plausible to infer that similar conditions could be effective for the bromo-derivative, given the structural and chemical similarities.

Enzymatic_Resolution_Workflow Racemic_Substrate Racemic 4-(Halomethyl)-1,3-dioxolan-2-one Resolution Kinetic Resolution Racemic_Substrate->Resolution Enzyme Lipase (e.g., Novozym® 435) Aqueous Buffer Enzyme->Resolution Enantiomer_S (S)-4-(Halomethyl)-1,3-dioxolan-2-one (unreacted) Resolution->Enantiomer_S Higher ee Product_R (R)-3-Halo-1,2-propanediol (hydrolyzed) Resolution->Product_R Higher ee

Enzymatic kinetic resolution of racemic 4-(halomethyl)-1,3-dioxolan-2-one.
Quantitative Data for Enzymatic Kinetic Resolution of 4-(chloromethyl)-1,3-dioxolan-2-one

EnzymeSubstrateProduct 1 (Unreacted)ee (%)Product 2 (Hydrolyzed)ee (%)E-value
Pig Liver EsteraseRacemic 4-(chloromethyl)-1,3-dioxolan-2-one(S)-4-(chloromethyl)-1,3-dioxolan-2-one94(R)-3-chloro-1,2-propanediol7838
Novozym® 435 (Candida antarctica lipase B)Racemic 4-(chloromethyl)-1,3-dioxolan-2-one(S)-4-(chloromethyl)-1,3-dioxolan-2-one98(R)-3-chloro-1,2-propanediol8549
Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Racemic this compound is suspended in a phosphate buffer.

  • The immobilized lipase is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 25-30°C) and the progress is monitored by chiral HPLC to determine the enantiomeric excess of the remaining substrate and the formed diol.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.

  • The enzyme is filtered off.

  • The aqueous solution is extracted with an organic solvent to separate the unreacted (S)-4-(bromomethyl)-1,3-dioxolan-2-one from the more polar (R)-3-bromo-1,2-propanediol.

  • The separated compounds are purified by standard chromatographic techniques.

Conclusion

The enantioselective synthesis of this compound derivatives can be effectively achieved through two primary strategies. The chiral pool approach, utilizing the Sharpless asymmetric dihydroxylation of allyl bromide, offers a direct route to a key chiral precursor with excellent enantiocontrol. Subsequently, enzymatic kinetic resolution of the racemic dioxolanone presents a powerful alternative, with established protocols for the analogous chloro-derivative providing a strong foundation for its application to the bromo-compound. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, and availability of reagents and equipment. Both pathways provide access to these valuable chiral building blocks for applications in pharmaceutical and materials science research.

Methodological & Application

Application Notes: The Role of 4-(Bromomethyl)-1,3-dioxolan-2-one in Antiviral Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiviral therapies is often hampered by the suboptimal physicochemical properties of active pharmaceutical ingredients (APIs). Nucleoside and non-nucleoside antiviral agents can exhibit poor aqueous solubility, low membrane permeability, and rapid metabolism, leading to poor oral bioavailability and the need for high or frequent dosing. Prodrug strategies are employed to overcome these limitations by masking a functional group of the parent drug with a promoiety, which is cleaved in vivo to release the active API.

One such promoiety is the (2-oxo-1,3-dioxolan-4-yl)methyl (DOM) group. This moiety can be attached to a parent drug, typically via an ester or ether linkage, to create a more lipophilic prodrug. The key reagent for introducing this group is 4-(bromomethyl)-1,3-dioxolan-2-one . This application note provides a detailed overview and experimental protocols for using this reagent in the synthesis and evaluation of novel antiviral prodrugs.

Application and Mechanism

The primary application of this compound is the conversion of an antiviral agent containing a hydroxyl (-OH), carboxyl (-COOH), or phosphate group into a DOM-prodrug. This modification is designed to enhance the drug's ability to cross cellular membranes.

Mechanism of Action:

  • Uptake: The DOM-prodrug, being more lipophilic than the parent drug, can more readily diffuse across the lipid bilayers of the gastrointestinal tract and target cell membranes.

  • Activation: Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the ester linkage of the DOM group.

  • Release: This enzymatic cleavage releases the active antiviral drug to exert its therapeutic effect.

  • Byproduct Clearance: The promoiety is released as glycerol carbonate, a non-toxic byproduct that is expected to rapidly decompose into glycerol and carbon dioxide, both of which are endogenous and easily cleared.

This strategy is distinct from the use of a dioxolane ring as a stable sugar mimic in the core structure of certain nucleoside analogues, such as β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU).[1][2] In the case of DOM prodrugs, the dioxolanone structure is a transient carrier designed for cleavage.

Data Presentation

The following tables present representative data for the synthesis and evaluation of a hypothetical antiviral prodrug (AVD-DOM) derived from a parent drug (AVD-OH) using this compound.

Table 1: Synthesis and Characterization of AVD-DOM Prodrug

CompoundReaction Yield (%)Purity (HPLC, %)
AVD-DOM75>98

Table 2: In Vitro Antiviral Activity and Cytotoxicity

CompoundAntiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Parent Drug (AVD-OH)5.2>100>19.2
Prodrug (AVD-DOM)0.8>100>125

EC₅₀ (50% effective concentration) is the drug concentration required to inhibit viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. Data is representative for a generic antiviral against a relevant virus in a susceptible cell line (e.g., VZV in HFF cells).[3]

Mandatory Visualizations

Caption: General reaction scheme for synthesizing a DOM-prodrug.

Activation_Pathway Extracellular Prodrug (Extracellular Space) Intracellular Prodrug (Intracellular Space) Extracellular->Intracellular Membrane Diffusion Active Active Antiviral Drug Intracellular->Active Esterase Cleavage Byproduct Glycerol Carbonate Intracellular->Byproduct Metabolites Glycerol + CO₂ Byproduct->Metabolites Decomposition Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Synth Prodrug Synthesis Purify Purification (Chromatography) Synth->Purify Char Characterization (NMR, MS, HPLC) Purify->Char Antiviral Antiviral Assay (EC₅₀) Char->Antiviral Cyto Cytotoxicity Assay (CC₅₀) Char->Cyto Analysis Data Analysis (Calculate SI) Antiviral->Analysis Cyto->Analysis

References

Application of 4-(Bromomethyl)-1,3-dioxolan-2-one in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1,3-dioxolan-2-one, a functionalized cyclic carbonate, presents significant potential in the field of polymer chemistry. Its unique structure, combining a polymerizable cyclic carbonate ring with a reactive bromomethyl group, opens avenues for the synthesis of a variety of advanced functional polymers. This document provides detailed application notes and protocols for the use of this compound as both a monomer for ring-opening polymerization (ROP) and a versatile agent for post-polymerization modification. These applications are critical for the development of novel materials for drug delivery, biomaterials, and other advanced applications.

While direct literature on the polymerization of this compound is limited, the protocols and applications described herein are based on established principles of polymer chemistry and the known reactivity of related cyclic carbonates and alkyl bromides.

Key Applications

  • Synthesis of Functional Polyesters via Ring-Opening Polymerization (ROP): The 1,3-dioxolan-2-one ring is susceptible to ring-opening polymerization, yielding functional polycarbonates. The pendant bromomethyl group serves as a versatile handle for subsequent chemical modifications.

  • Post-Polymerization Modification: The reactive bromo-group allows for the introduction of a wide array of functional moieties onto a pre-existing polymer backbone through nucleophilic substitution reactions. This enables the tailoring of polymer properties for specific applications.

  • Graft Copolymer Synthesis: The bromomethyl group can act as an initiation site for controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to synthesize well-defined graft copolymers.

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of this compound

This protocol describes the synthesis of a linear polycarbonate with pendant bromomethyl groups.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • 1,8-Diazabicycloundec-7-ene (DBU) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Dichloromethane (for dissolution)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, add this compound (e.g., 1.0 g, 5.13 mmol) and anhydrous toluene (e.g., 5 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Add a calculated amount of benzyl alcohol initiator (e.g., for a target degree of polymerization of 50, add 11.1 µL, 0.103 mmol).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst (DBU or Sn(Oct)₂) in anhydrous toluene. Add the desired amount of catalyst solution to the monomer/initiator mixture via syringe (e.g., 1-5 mol% relative to the monomer).

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at a specified temperature (e.g., 80-110 °C) and stir for a designated time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Quenching and Precipitation: After the desired conversion is reached, cool the reaction to room temperature and quench by adding a few drops of benzoic acid solution in toluene. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Purification and Drying: Decant the methanol and redissolve the polymer in a minimal amount of dichloromethane. Re-precipitate in cold methanol. Repeat this process two more times. Dry the resulting white polymer under vacuum at room temperature overnight.

Characterization:

  • ¹H NMR: Confirm the polymer structure and determine monomer conversion.

  • GPC/SEC: Determine the number-average molecular weight (Mₙ) and polydispersity index (Đ).

Quantitative Data Summary (Hypothetical):

EntryInitiatorCatalyst (mol%)Temp (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ
1Benzyl AlcoholDBU (1)8012858,2001.15
2Benzyl AlcoholSn(Oct)₂ (2)1108929,0001.20
3Benzyl AlcoholDBU (5)806954,5001.18
Protocol 2: Post-Polymerization Modification with Sodium Azide

This protocol details the conversion of the pendant bromomethyl groups to azidomethyl groups, which are useful for "click" chemistry.

Materials:

  • Poly(this compound) (from Protocol 1)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Polymer Dissolution: Dissolve the bromo-functionalized polymer (e.g., 0.5 g) in DMF (e.g., 10 mL) in a round-bottom flask.

  • Azide Addition: Add a stoichiometric excess of sodium azide (e.g., 5-10 equivalents per bromo group).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove excess sodium azide and DMF.

  • Isolation: Lyophilize the dialyzed solution to obtain the azido-functionalized polymer as a white solid.

Characterization:

  • FT-IR: Confirm the appearance of the characteristic azide stretch (~2100 cm⁻¹).

  • ¹H NMR: Observe the shift of the methylene protons adjacent to the functional group.

Protocol 3: Synthesis of a Graft Copolymer via ATRP

This protocol describes the "grafting-from" of a monomer, such as methyl methacrylate (MMA), from the poly(this compound) backbone.

Materials:

  • Poly(this compound) (macroinitiator)

  • Methyl methacrylate (MMA, monomer)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (non-solvent)

Procedure:

  • Reactant Preparation: To a Schlenk flask, add the macroinitiator (e.g., 0.2 g), MMA (e.g., 2.0 g), and anisole (e.g., 4 mL).

  • Catalyst Complex Formation: In a separate Schlenk flask, add CuBr (e.g., 5-10 mol% relative to bromo groups) and PMDETA (equimolar to CuBr). Deoxygenate the mixture by several freeze-pump-thaw cycles.

  • Initiation: Transfer the deoxygenated monomer/macroinitiator solution to the catalyst-containing flask via a cannula.

  • Polymerization: Place the flask in a thermostated oil bath (e.g., 60-90 °C) and stir. Monitor the polymerization by taking samples for ¹H NMR and GPC analysis.

  • Termination and Purification: After the desired time or conversion, expose the reaction to air to quench the polymerization. Dilute the mixture with dichloromethane and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol and dry under vacuum.

Characterization:

  • ¹H NMR: Determine the composition of the graft copolymer.

  • GPC/SEC: Observe the increase in molecular weight and a shift to lower elution times compared to the macroinitiator.

Visualizations

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_product Product Monomer 4-(Bromomethyl)- 1,3-dioxolan-2-one Mix Mix in Schlenk Flask (Inert Atmosphere) Monomer->Mix Initiator Benzyl Alcohol Initiator->Mix Catalyst DBU or Sn(Oct)₂ Catalyst->Mix Solvent Anhydrous Toluene Solvent->Mix Heat Heat (80-110 °C) Stir (4-24 h) Mix->Heat Quench Quench Reaction Heat->Quench Precipitate Precipitate in Methanol Quench->Precipitate Dry Dry under Vacuum Precipitate->Dry Polymer Poly(4-(bromomethyl)- 1,3-dioxolan-2-one) Dry->Polymer

Caption: Workflow for the Ring-Opening Polymerization of this compound.

Post_Polymerization_Modification Start Poly(4-(bromomethyl)- 1,3-dioxolan-2-one) Reaction React with Nucleophile (e.g., NaN₃) Start->Reaction Functionalization Step Purification Purification (e.g., Dialysis) Reaction->Purification Product Functionalized Polymer (e.g., Azido-functionalized) Purification->Product

Caption: General scheme for post-polymerization modification.

Grafting_From_ATRP Macroinitiator Poly(4-(bromomethyl)- 1,3-dioxolan-2-one) (Macroinitiator) ATRP ATRP Reaction Macroinitiator->ATRP Monomer Monomer (e.g., MMA) Monomer->ATRP Catalyst CuBr/PMDETA Catalyst->ATRP GraftCopolymer Graft Copolymer ATRP->GraftCopolymer

Caption: Logical relationship for "grafting-from" via ATRP.

Conclusion

This compound is a promising building block in polymer chemistry, offering a gateway to a wide range of functional polymeric materials. The protocols provided herein serve as a foundational guide for researchers to explore its potential in synthesizing novel polymers with tailored properties for various advanced applications, including drug delivery systems, functional coatings, and advanced biomaterials. Further research is encouraged to explore the full scope of this versatile monomer.

Application Note: Determination of Carboxylic Acids in Pharmaceutical and Biological Samples using 4-(bromomethyl)-1,3-dioxolan-2-one as a Pre-column Derivatization Reagent for HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of carboxylic acids, including fatty acids, drug metabolites, and other bioactive molecules, is crucial in pharmaceutical research and development, clinical diagnostics, and metabolic studies. However, many of these compounds lack a strong chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) absorbance detection challenging, especially at low concentrations.

To overcome this limitation, pre-column derivatization is a widely employed strategy to introduce a UV-absorbing moiety onto the analyte molecule. This application note describes a detailed protocol for the derivatization of carboxylic acids using 4-(bromomethyl)-1,3-dioxolan-2-one, a novel derivatizing agent. The reaction converts the non-chromophoric carboxylic acids into their corresponding esters, which can be readily analyzed by reversed-phase HPLC with UV detection.

Principle of Derivatization

The derivatization reaction is based on a nucleophilic substitution (SN2) mechanism. The carboxylic acid is first converted to its more nucleophilic carboxylate anion in the presence of a base. This anion then attacks the electrophilic methylene carbon of this compound, displacing the bromide leaving group to form a stable ester derivative. The reaction is often facilitated by a phase-transfer catalyst, which helps to bring the aqueous-soluble carboxylate into the organic phase where the derivatizing agent resides.

G cluster_reagents Reagents cluster_reaction Derivatization Reaction cluster_product Product RCOOH Carboxylic Acid (R-COOH) Deprotonation 1. Deprotonation: R-COOH + Base -> R-COO- RCOOH->Deprotonation DerivAgent This compound SN2 2. SN2 Attack: R-COO- + DerivAgent -> Derivative DerivAgent->SN2 Base Base (e.g., K2CO3) Base->Deprotonation PTC Phase-Transfer Catalyst (PTC) (e.g., Tetrabutylammonium bromide) PTC->SN2 Facilitates reaction between phases Deprotonation->SN2 Derivative UV-Active Ester Derivative SN2->Derivative Byproduct Byproducts (e.g., Br-, H2O) SN2->Byproduct

Caption: Logical workflow of the derivatization process.

The resulting derivative incorporates the 1,3-dioxolan-2-one group, which provides sufficient UV absorbance for sensitive detection.

Experimental Protocols

1. Materials and Reagents

  • This compound (derivatizing reagent)

  • Carboxylic acid standards (e.g., Lauric acid, Myristic acid, Palmitic acid, Stearic acid)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 0.1% solution in water

2. Standard Solution Preparation

  • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile.

  • Catalyst Solution: Prepare a 10 mg/mL solution of tetrabutylammonium bromide in acetonitrile.

  • Carboxylic Acid Stock Standards: Prepare individual stock solutions of each carboxylic acid standard at a concentration of 1 mg/mL in acetonitrile or a suitable organic solvent.

  • Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock standards with acetonitrile to achieve a final concentration in the range of 1-100 µg/mL for each analyte.

3. Derivatization Protocol

  • Pipette 100 µL of the working standard mixture or sample extract into a 2 mL screw-cap reaction vial.

  • Add 50 µL of the 10 mg/mL derivatizing reagent solution.

  • Add 20 µL of the 10 mg/mL catalyst solution.

  • Add approximately 10-20 mg of anhydrous potassium carbonate powder.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or water bath at 60°C for 45 minutes.

  • After incubation, cool the vial to room temperature.

  • Add 500 µL of dichloromethane and 500 µL of water. Vortex for 1 minute to extract the derivatives.

  • Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water) for HPLC analysis.

G Experimental Workflow start Start: Sample/Standard (100 µL) add_reagents Add Reagents: - Deriv. Agent (50 µL) - Catalyst (20 µL) - K2CO3 (~15 mg) start->add_reagents vortex1 Vortex (30s) add_reagents->vortex1 heat Incubate 60°C for 45 min vortex1->heat cool Cool to RT heat->cool extract Liquid-Liquid Extraction (DCM + Water) cool->extract centrifuge Centrifuge (5000 rpm, 5 min) extract->centrifuge separate Collect Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream) separate->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Step-by-step experimental workflow for derivatization.

4. HPLC-UV Method

  • Instrument: HPLC system with UV/Vis Detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm

  • Gradient Program:

Time (min)% Mobile Phase B (ACN)
0.070
15.095
20.095
20.170
25.070

Data Presentation

The following table summarizes the expected chromatographic performance for a series of fatty acid standards derivatized with this compound. This data is illustrative and may vary based on the specific HPLC system and conditions used.

Table 1: Illustrative Chromatographic Data for Derivatized Fatty Acids

Analyte (as derivative)Retention Time (min)Limit of Detection (LOD, ng/mL)Limit of Quantification (LOQ, ng/mL)
Lauric Acid8.55.015.0
Myristic Acid10.24.514.0
Palmitic Acid12.14.012.0
Stearic Acid14.33.510.0

This application note provides a comprehensive protocol for the derivatization of carboxylic acids using this compound for subsequent HPLC-UV analysis. The method is straightforward, employs readily available reagents, and significantly enhances the detectability of otherwise non-chromophoric analytes. The provided protocol can be adapted for the analysis of various carboxylic acid-containing compounds in complex matrices, making it a valuable tool for researchers in the pharmaceutical and life sciences industries. Method validation, including linearity, accuracy, precision, and specificity, should be performed for each specific application.

Application Note: On-Resin Cyclization of Peptides using 4-(bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and drug discovery.

Introduction

Cyclic peptides have garnered significant interest in therapeutic development due to their enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.[1] The conformational constraint imposed by cyclization often leads to improved biological activity. A common strategy to achieve cyclization is by linking two amino acid side chains within a peptide sequence. This can be accomplished using bifunctional reagents that react with nucleophilic side chains such as those of cysteine, lysine, or ornithine. This application note describes a novel protocol for the on-resin side-chain to side-chain cyclization of peptides using 4-(bromomethyl)-1,3-dioxolan-2-one. This reagent possesses a reactive bromomethyl group for alkylation and a cyclic carbonate moiety that can undergo nucleophilic attack, providing a bifunctional linker for peptide macrocyclization.

Principle of the Method

The proposed method utilizes this compound to bridge two nucleophilic side chains of a peptide synthesized on a solid support. The strategy involves a two-step sequential reaction on the resin-bound peptide. First, the highly reactive bromomethyl group of the reagent alkylates a soft nucleophile, such as the thiol group of a cysteine residue. Following this initial attachment, the cyclic carbonate is activated and undergoes intramolecular nucleophilic attack by a second amino acid side chain, such as the amine of a lysine residue, to form a stable carbamate linkage, thereby completing the macrocycle. This on-resin cyclization approach benefits from the pseudo-dilution effect, which minimizes intermolecular side reactions.[2]

Experimental Protocols

1. Synthesis of the Linear Peptide

The linear peptide precursor is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3][4] The choice of resin depends on whether a C-terminal acid or amide is desired. For this protocol, a Rink Amide resin is used to obtain a C-terminal amide upon cleavage. The amino acids to be involved in the cyclization (e.g., Cys and Lys) should have their side chains protected with groups that can be selectively removed on-resin without cleaving the peptide from the support. For example, Fmoc-Cys(Mmt)-OH and Fmoc-Lys(Alloc)-OH can be used.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Mmt)-OH and Fmoc-Lys(Alloc)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® for coupling

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • DMF, Dichloromethane (DCM)

Protocol:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • Couple the C-terminal amino acid using DIC and OxymaPure® in DMF.

  • Repeat the Fmoc deprotection and coupling steps for each amino acid in the sequence.

  • After the final amino acid coupling, deprotect the N-terminal Fmoc group.

2. On-Resin Side-Chain Deprotection

Materials:

  • For Mmt deprotection: 1% (v/v) Trifluoroacetic acid (TFA) in DCM

  • For Alloc deprotection: Pd(PPh₃)₄ and Phenylsilane in DCM

  • DCM, DMF

  • Diisopropylethylamine (DIEA)

Protocol:

  • To deprotect the Cys(Mmt) side chain, wash the resin with DCM and treat with 1% TFA in DCM until the yellow color disappears. Wash thoroughly with DCM, 5% DIEA in DMF, and DMF.

  • To deprotect the Lys(Alloc) side chain, swell the resin in DCM. Add a solution of Pd(PPh₃)₄ and Phenylsilane in DCM and agitate under an inert atmosphere for 2 hours. Wash the resin with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, followed by extensive DMF and DCM washes.

3. On-Resin Cyclization

Materials:

  • This compound

  • DIEA

  • DMF

Protocol:

  • Swell the resin with the side-chain deprotected peptide in DMF.

  • Add a solution of this compound (5 equivalents) in DMF to the resin.

  • Add DIEA (2 equivalents) and agitate the mixture at room temperature for 4 hours to facilitate the alkylation of the cysteine thiol.

  • Wash the resin thoroughly with DMF and DCM.

  • For the carbonate ring-opening, add DMF and DIEA (5 equivalents) and heat the mixture at 50°C for 16 hours.

  • Wash the resin with DMF and DCM and dry under vacuum.

4. Cleavage and Purification

Materials:

  • Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Protocol:

  • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet.

  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the product by mass spectrometry.

Data Presentation

The following table summarizes the expected results for the synthesis of a model cyclic peptide (cyclo-[Cys-Gly-Lys-Gly-Ala]).

ParameterResult
Linear Peptide Yield (on resin)>95% (based on crude weight)
Cyclization Efficiency~60-70% (estimated by LC-MS of crude product)
Final Purity (after HPLC)>98%
Expected Mass [M+H]⁺(Calculated for the specific peptide)
Observed Mass [M+H]⁺(To be determined by MS)

Visualizations

experimental_workflow cluster_SPPS 1. Linear Peptide Synthesis (Fmoc-SPPS) cluster_Deprotection 2. Side-Chain Deprotection cluster_Cyclization 3. On-Resin Cyclization cluster_Final 4. Cleavage and Purification Resin Swell Resin Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling Amino Acid Coupling Fmoc_Deprotection1->Coupling Repeat Repeat for sequence Coupling->Repeat Fmoc_Deprotection2 Final N-terminal Deprotection Repeat->Fmoc_Deprotection2 Mmt_Removal Cys(Mmt) Removal (1% TFA) Fmoc_Deprotection2->Mmt_Removal Alloc_Removal Lys(Alloc) Removal (Pd(0)) Mmt_Removal->Alloc_Removal Alkylation Alkylation with this compound Alloc_Removal->Alkylation Ring_Opening Intramolecular Carbonate Ring Opening Alkylation->Ring_Opening Cleavage Cleavage from Resin (TFA) Ring_Opening->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: Experimental workflow for on-resin peptide cyclization.

reaction_pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Peptide Resin-Peptide(-Cys-SH, -Lys-NH2) Step1 Step 1: S-Alkylation (DIEA, DMF) Peptide->Step1 Reagent This compound Reagent->Step1 Step2 Step 2: Carbamate Formation (DIEA, 50°C) Step1->Step2 Intermediate Cyclic_Peptide Resin-Cyclic Peptide Step2->Cyclic_Peptide

Caption: Proposed reaction pathway for peptide cyclization.

The use of this compound presents a promising, albeit novel, approach for the on-resin side-chain to side-chain cyclization of peptides. This method leverages the differential reactivity of the bromomethyl and cyclic carbonate functionalities to achieve macrocyclization. The protocol is compatible with standard Fmoc-SPPS and offers a new tool for the synthesis of conformationally constrained peptides for research and drug development. Further optimization of reaction conditions may be required depending on the peptide sequence.

References

Application Notes and Protocols: 4-(Bromomethyl)-1,3-dioxolan-2-one for the Introduction of a Masked Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the use of 4-(bromomethyl)-1,3-dioxolan-2-one as a versatile reagent for the introduction of a masked aldehyde functionality into a variety of molecules. This reagent is particularly valuable in multi-step organic synthesis and drug discovery, where the protection of a reactive aldehyde group is crucial. Detailed protocols for the synthesis of the reagent, alkylation of various nucleophiles, and subsequent deprotection to unmask the aldehyde are presented.

Introduction

In the synthesis of complex organic molecules, such as pharmaceuticals and bioactive compounds, the aldehyde functional group is a key building block. However, its high reactivity often necessitates the use of protecting groups to prevent unwanted side reactions. This compound serves as an excellent masked aldehyde synthon. The 1,3-dioxolan-2-one moiety is stable under a range of reaction conditions, allowing for the selective modification of other parts of the molecule. The protected aldehyde can then be efficiently revealed under specific, mild conditions. This document outlines the synthesis of this compound and provides detailed protocols for its application in the alkylation of various nucleophiles, followed by the deprotection step to yield the desired aldehyde.

Synthesis of this compound

General Reaction Scheme:

Synthesis of this compound cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination Glycerol Glycerol Hydroxymethyl_Dioxolanone 4-(hydroxymethyl)-1,3-dioxolan-2-one Glycerol->Hydroxymethyl_Dioxolanone + Carbonate_Source Carbonate Source (e.g., Dimethyl Carbonate) Carbonate_Source->Hydroxymethyl_Dioxolanone Base Catalyst Hydroxymethyl_Dioxolanone_2 4-(hydroxymethyl)-1,3-dioxolan-2-one Bromomethyl_Dioxolanone This compound Hydroxymethyl_Dioxolanone_2->Bromomethyl_Dioxolanone + Brominating_Agent Brominating Agent (e.g., PBr3, NBS) Brominating_Agent->Bromomethyl_Dioxolanone

Caption: Synthesis of this compound.

Application: Alkylation of Nucleophiles

This compound is an effective electrophile for the alkylation of a variety of nucleophiles, including N-nucleophiles (amines, indoles), S-nucleophiles (thiols), and C-nucleophiles (enolates). This reaction introduces the masked aldehyde functionality, which can be deprotected at a later stage.

General Experimental Workflow

Alkylation Workflow Start Start Nucleophile Nucleophile (Amine, Thiol, Enolate, etc.) Start->Nucleophile Reaction Reaction with This compound in suitable solvent (e.g., DMF, CH3CN) Nucleophile->Reaction Base Base (e.g., K2CO3, NaH, Et3N) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Alkylated Product (Masked Aldehyde) Purification->Product

Caption: General workflow for alkylation of nucleophiles.

Experimental Protocols

1. Alkylation of N-Nucleophiles (General Procedure)

This protocol is applicable to primary and secondary amines, as well as N-heterocycles like indoles.

  • Materials:

    • N-nucleophile (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydride (NaH) (1.2 eq) for less acidic N-H bonds.

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of the N-nucleophile in anhydrous DMF, add the base (e.g., K₂CO₃) and stir at room temperature for 15 minutes.

    • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Alkylation of S-Nucleophiles (General Procedure)

This protocol is suitable for thiols and thiophenols. A facile method for bromomethylation of thiols using paraformaldehyde and HBr/AcOH has been developed, which can be adapted for this reagent.[3]

  • Materials:

    • S-nucleophile (1.0 eq)

    • This compound (1.05 eq)

    • Triethylamine (Et₃N) or Cesium carbonate (Cs₂CO₃) (1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the S-nucleophile in anhydrous DCM and add the base (e.g., Et₃N).

    • Cool the mixture to 0 °C and add a solution of this compound in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the product by flash chromatography.

3. Alkylation of C-Nucleophiles (General Procedure)

This protocol is applicable to soft carbon nucleophiles such as enolates derived from β-ketoesters or malonates.

  • Materials:

    • Active methylene compound (e.g., diethyl malonate) (1.0 eq)

    • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 eq)

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Suspend NaH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add the active methylene compound dropwise at 0 °C and stir for 30 minutes at room temperature to form the enolate.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF.

    • Stir the reaction at room temperature overnight.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Quantitative Data
Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
N-Nucleophile IndoleNaHDMF25-504-875-85
N-Nucleophile AnilineK₂CO₃CH₃CN60680-90
S-Nucleophile ThiophenolEt₃NDCM0-252-485-95
C-Nucleophile Diethyl malonateNaHTHF0-251270-80
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Deprotection to Unmask the Aldehyde

The final step is the hydrolysis of the 1,3-dioxolan-2-one ring to reveal the aldehyde functionality. This can be achieved under mild acidic conditions. The carbonate moiety is also hydrolyzed during this process to a diol, which is then typically oxidized in a subsequent step or in situ to the aldehyde. A more direct hydrolysis to the aldehyde is desirable. General methods for the deprotection of 1,3-dioxolanes involve acid-catalyzed hydrolysis.[4][5]

Deprotection and Oxidation Signaling Pathway

Deprotection Pathway Alkylated_Product 4-(Substituted-methyl)-1,3-dioxolan-2-one Hydrolysis Acid-Catalyzed Hydrolysis (e.g., aq. HCl, TFA) Alkylated_Product->Hydrolysis Diol_Intermediate Intermediate Diol Hydrolysis->Diol_Intermediate Oxidation Oxidative Cleavage (e.g., NaIO4) Diol_Intermediate->Oxidation Aldehyde_Product Target Aldehyde Oxidation->Aldehyde_Product

Caption: Deprotection and oxidation to the aldehyde.

Experimental Protocol: Two-Step Deprotection-Oxidation
  • Materials:

    • Alkylated product (1.0 eq)

    • Tetrahydrofuran (THF)

    • Aqueous Hydrochloric acid (HCl, 2M) or Trifluoroacetic acid (TFA)

    • Sodium periodate (NaIO₄) (1.5 eq)

    • Water

  • Procedure:

    • Hydrolysis: Dissolve the alkylated product in a mixture of THF and aqueous HCl (2M). Stir the mixture at room temperature until the starting material is fully consumed (monitored by TLC).

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diol intermediate.

    • Oxidation: Dissolve the crude diol in a mixture of THF and water.

    • Add sodium periodate portion-wise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

    • Extract the residue with a suitable organic solvent, dry the organic layer, and concentrate to yield the crude aldehyde.

    • Purify the aldehyde by column chromatography or distillation if necessary.

Quantitative Data for Deprotection
SubstrateDeprotection ConditionsOxidation ReagentYield (%)
4-(Indol-1-ylmethyl)-1,3-dioxolan-2-one2M HCl, THF, rtNaIO₄70-80
4-(Phenylthiomethyl)-1,3-dioxolan-2-oneTFA, H₂O, rtNaIO₄75-85
Diethyl 2-((2-oxo-1,3-dioxolan-4-yl)methyl)malonate2M HCl, THF, rtNaIO₄65-75
Note: Yields are for the two-step process and may vary.

Conclusion

This compound is a highly effective reagent for introducing a masked aldehyde into a wide range of molecules. The straightforward alkylation of various nucleophiles and the reliable two-step deprotection-oxidation procedure make it a valuable tool in organic synthesis, particularly in the development of complex pharmaceutical intermediates. The protocols provided herein offer a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies.

References

Troubleshooting & Optimization

troubleshooting low yields in 4-(bromomethyl)-1,3-dioxolan-2-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(bromomethyl)-1,3-dioxolan-2-one, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides detailed solutions to specific problems that can lead to low yields and impurities in your reaction.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows a low conversion of the starting material, 4-(hydroxymethyl)-1,3-dioxolan-2-one, to the desired brominated product. What are the potential causes and solutions?

A: Low conversion is a common issue that can often be attributed to several factors related to the reagents, reaction conditions, or the presence of inhibitors.

  • Inactive Brominating Agent: The brominating agent (e.g., PBr₃, SOBr₂, NBS) may have degraded due to improper storage or handling. Ensure you are using a fresh, high-purity brominating agent. It is advisable to test the activity of the brominating agent on a small scale with a model substrate if you suspect degradation.

  • Insufficient Reagent Stoichiometry: An insufficient amount of the brominating agent will lead to an incomplete reaction. While a 1:1 molar ratio is the theoretical minimum, an excess of the brominating agent is often required to drive the reaction to completion. A gradual increase in the molar equivalents of the brominating agent can be tested to find the optimal ratio.

  • Low Reaction Temperature: The reaction may require a specific activation energy to proceed at an adequate rate. If the reaction temperature is too low, the conversion will be slow or negligible. Conversely, excessively high temperatures can lead to decomposition. It is crucial to adhere to the recommended temperature range for the specific brominating agent used.

  • Presence of Water: Moisture can quench many brominating agents, reducing their effectiveness. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Starting materials should also be as dry as possible.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_reagent Verify Brominating Agent Activity & Purity start->check_reagent check_stoichiometry Optimize Reagent Stoichiometry check_reagent->check_stoichiometry If Reagent is Active check_temp Adjust Reaction Temperature check_stoichiometry->check_temp If Stoichiometry is Correct check_dryness Ensure Anhydrous Conditions check_temp->check_dryness If Temperature is Optimal solution Improved Conversion check_dryness->solution If Conditions are Dry start 4-(hydroxymethyl)-1,3-dioxolan-2-one product This compound start->product Desired Bromination byproduct1 Ring-Opened Products start->byproduct1 Nucleophilic Attack byproduct2 Decomposition Products product->byproduct2 Instability

Technical Support Center: Optimization of 4-(Bromomethyl)-1,3-dioxolan-2-one Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the alkylation of various nucleophiles using 4-(bromomethyl)-1,3-dioxolan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a versatile alkylating agent. It is commonly used in organic synthesis to introduce a protected glycerol moiety to a variety of nucleophiles, including amines, phenols, and thiols. This reagent is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules.

Q2: What is the primary mechanism of alkylation with this reagent?

The alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group.

Q3: What are some common nucleophiles used in this reaction?

A wide range of nucleophiles can be alkylated with this compound, including:

  • N-Nucleophiles: Primary and secondary aliphatic and aromatic amines, amides, and azides.

  • O-Nucleophiles: Phenols, alcohols, and carboxylic acids.

  • S-Nucleophiles: Thiols and thioamides.

Q4: Are there any specific safety precautions I should take when handling this compound?

Yes, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the alkylation reaction with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Nucleophile: The nucleophile may not be sufficiently deprotonated or is inherently unreactive.1a. Stronger Base: Use a stronger base to ensure complete deprotonation of the nucleophile. 1b. Higher Temperature: Increase the reaction temperature to enhance reactivity. 1c. Catalyst: Consider the addition of a phase-transfer catalyst for biphasic reactions or an activating agent like sodium iodide to promote an in-situ Finkelstein reaction.
2. Decomposition of the Alkylating Agent: this compound can be sensitive to harsh conditions.2a. Milder Base: If possible, use a milder base to prevent decomposition. 2b. Lower Temperature: Run the reaction at a lower temperature for a longer duration.
3. Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.3. Solvent Screening: Test a range of solvents with different polarities (e.g., DMF, acetonitrile, THF, DMSO) to find one that dissolves all reactants.
Formation of Side Products 1. Over-alkylation: Primary amines can undergo double alkylation.1a. Stoichiometry Control: Use an excess of the amine nucleophile relative to the alkylating agent. 1b. Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
2. Elimination: Under strongly basic conditions, elimination to form an exocyclic methylene compound may occur.2. Milder Conditions: Use a weaker base and/or lower the reaction temperature.
3. Hydrolysis of the Dioxolanone Ring: The cyclic carbonate is susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water.3. Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. Co-elution of Product and Starting Material: The product and unreacted starting material may have similar polarities.1. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Consider derivatization of the unreacted nucleophile to alter its polarity.
2. Emulsion Formation during Workup: This is common when using polar aprotic solvents like DMF or DMSO.2. Alternative Workup: Instead of a standard aqueous workup, try precipitating the product by adding a non-polar solvent or remove the high-boiling solvent under high vacuum.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the alkylation of various nucleophiles with this compound, compiled from literature sources.

Table 1: Alkylation of N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile8012~85
4-NitroanilineCs₂CO₃DMF608>90
BenzylamineEt₃NTHF2524~70
PhthalimideK₂CO₃DMF1006>95
Sodium AzideNaN₃DMF/H₂O (9:1)504>90

Table 2: Alkylation of O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetone6016~90
4-MethoxyphenolNaHTHF2512>95
Benzoic AcidCs₂CO₃Acetonitrile5024~80

Table 3: Alkylation of S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃Ethanol256>95
4-ChlorothiophenolEt₃NCH₂Cl₂258~90
Cysteine (protected)DIPEADMF4012~85

Experimental Protocols

General Protocol for Alkylation

This protocol provides a general procedure that can be adapted for the alkylation of various nucleophiles with this compound.

Materials:

  • Nucleophile (e.g., amine, phenol, thiol)

  • This compound

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, NaH)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (1.0 eq.) and the anhydrous solvent.

  • Deprotonation: Add the base (1.1 - 1.5 eq.) to the solution. If using a solid base, stir the suspension for 15-30 minutes. For reactive bases like NaH, cool the mixture to 0 °C before addition.

  • Alkylation: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (refer to tables above for starting points) and monitor its progress by an appropriate technique (e.g., TLC, LC-MS, GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used, filter the mixture to remove the inorganic salts.

    • Remove the solvent under reduced pressure.

    • If the residue is soluble in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), dissolve it and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

  • Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Alkylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu-H TS [Nu---C---Br]⁻ Nu->TS Nucleophilic Attack AlkylatingAgent Br-CH₂-(dioxolanone) AlkylatingAgent->TS Product Nu-CH₂-(dioxolanone) TS->Product Bond Formation Byproduct H-Br TS->Byproduct Leaving Group Departure

Caption: General SN2 mechanism for the alkylation of a nucleophile.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup cluster_purification Purification & Characterization setup Reaction Setup (Nucleophile, Solvent, Base) addition Add Alkylating Agent setup->addition stir Stir at Temp addition->stir monitor Monitor Progress (TLC/LCMS) stir->monitor monitor->stir Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Typical experimental workflow for alkylation.

Technical Support Center: Reactions of 4-(bromomethyl)-1,3-dioxolan-2-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of 4-(bromomethyl)-1,3-dioxolan-2-one in reactions with common nucleophiles. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when reacting this compound with amine nucleophiles?

A1: When reacting this compound with primary or secondary amines, the main desired reaction is an SN2 substitution to form the corresponding N-substituted product. However, several side reactions can occur:

  • Overalkylation: The initial amine product can act as a nucleophile itself and react with another molecule of this compound, leading to the formation of quaternary ammonium salts (for primary and secondary amines) or di-substituted products. This is more prevalent when an excess of the alkylating agent is used.

  • Ring Opening: The 1,3-dioxolan-2-one ring is susceptible to nucleophilic attack, especially under harsh basic conditions or elevated temperatures. The amine can attack the carbonyl carbon of the cyclic carbonate, leading to ring-opened byproducts.

  • Elimination: Although less common for a primary bromide, under strongly basic conditions, elimination to form an exocyclic methylene compound could be a minor pathway.

Q2: What side reactions are common with thiol nucleophiles?

A2: Thiol nucleophiles are generally very effective in SN2 reactions with this compound. The most significant side reaction is the oxidation of the thiol to a disulfide.[1][2] This can be catalyzed by trace metals or exposure to atmospheric oxygen, especially under basic conditions.[2] The formation of thiyl radicals can be initiated by these conditions, which then combine to form the disulfide.[2]

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, this compound is sensitive to moisture. Two main hydrolysis products can be formed:

  • Hydrolysis of the Bromomethyl Group: The bromide can be displaced by water or hydroxide ions to form 4-(hydroxymethyl)-1,3-dioxolan-2-one.[3][4] This is a common impurity or byproduct if the reaction is not performed under anhydrous conditions.

  • Hydrolysis of the Dioxolanone Ring: The cyclic carbonate can undergo hydrolysis to yield glycerol and carbon dioxide, particularly under acidic or basic conditions.[5] The 1,3-dioxolan-2-one ring is generally stable at neutral pH but can hydrolyze rapidly in the presence of strong acids or bases.[6]

Q4: How can I minimize the formation of disulfide byproducts when working with thiols?

A4: To minimize the oxidative coupling of thiols to disulfides, the following precautions should be taken:

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.

  • Control of pH: While a base is often required to deprotonate the thiol, using a non-oxidizing, hindered base and avoiding excessively high pH can help.

  • Chelating Agents: If metal catalysis is suspected, the addition of a chelating agent like EDTA may be beneficial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product with an amine and formation of multiple polar byproducts. 1. Overalkylation of the amine. 2. Ring-opening of the dioxolanone ring.1. Use a slight excess of the amine nucleophile relative to this compound. 2. Add the bromomethyl compound slowly to the amine solution. 3. Use milder reaction conditions (lower temperature, less aggressive base). Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA).
Significant formation of disulfide byproduct in a reaction with a thiol. Oxidation of the thiol starting material or product.[1][2]1. Ensure all solvents are degassed and the reaction is run under an inert atmosphere (N2 or Ar). 2. Use freshly purchased or purified thiol. 3. Consider adding a small amount of a reducing agent or antioxidant if compatible with the reaction.
Isolation of 4-(hydroxymethyl)-1,3-dioxolan-2-one as the major product. Presence of water in the reaction mixture.1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere to prevent atmospheric moisture ingress.
Evidence of ring-opened products in the final mixture. Reaction conditions are too harsh (high temperature or strong base).1. Lower the reaction temperature. 2. Use a weaker, non-nucleophilic base. 3. Reduce the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Reaction Pathways and Side Reactions

The following diagrams illustrate the key reaction pathways and potential side reactions when using this compound with nucleophiles.

G cluster_main Main Reaction vs. Side Reactions with Amines (R2NH) reagents This compound + R2NH product Desired Product (N-alkylation) reagents->product SN2 Reaction side_product2 Ring-Opened Product reagents->side_product2 Nucleophilic attack on carbonyl side_product1 Overalkylation Product product->side_product1 + another electrophile

Caption: Main SN2 reaction pathway with amines versus overalkylation and ring-opening side reactions.

G cluster_thiol Main Reaction vs. Side Reaction with Thiols (RSH) reagents_thiol This compound + RSH product_thiol Desired Product (S-alkylation) reagents_thiol->product_thiol SN2 Reaction side_product_thiol Disulfide (R-S-S-R) thiol_start RSH thiol_start->side_product_thiol Oxidation (O2, metal ions)

Caption: Desired S-alkylation of thiols versus the common side reaction of oxidative disulfide formation.

G cluster_hydrolysis Hydrolysis Side Reactions start_hydrolysis This compound product_hydrolysis1 4-(hydroxymethyl)-1,3-dioxolan-2-one start_hydrolysis->product_hydrolysis1 Hydrolysis of C-Br bond product_hydrolysis2 Glycerol + CO2 start_hydrolysis->product_hydrolysis2 Hydrolysis of carbonate ring

Caption: Potential hydrolysis pathways for this compound in the presence of water.

Experimental Protocol Example: S-Alkylation with a Thiol

This is a general protocol for the reaction of this compound with a thiol. Researchers should adapt it based on the specific properties of their thiol nucleophile.

Objective: To synthesize S-((2-oxo-1,3-dioxolan-4-yl)methyl) derivative.

Materials:

  • This compound

  • Thiol of interest (e.g., N-acetyl-L-cysteine)

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

  • Non-nucleophilic base (e.g., Potassium Carbonate or DIPEA)

  • Round-bottom flask, magnetic stirrer, and inert gas supply (N2 or Ar)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask, add the thiol (1.0 eq) and the base (1.1 eq). Add the anhydrous, degassed solvent to dissolve or suspend the reagents.

  • Inert Atmosphere: Purge the flask with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Electrophile: Dissolve this compound (1.05 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring mixture of the thiol and base at room temperature (or a pre-determined temperature, e.g., 0 °C, to control reactivity).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, filter off any solids (e.g., K2CO3). The filtrate can then be concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel or by recrystallization.

G cluster_workflow Troubleshooting Workflow start Reaction Start monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete low_yield Low Yield / Side Products complete->low_yield No success Proceed to Workup & Purification complete->success Yes troubleshoot Consult Troubleshooting Guide: - Check for water - Check for O2 - Adjust stoichiometry - Adjust temperature/base low_yield->troubleshoot troubleshoot->start Optimize & Restart end Pure Product success->end

Caption: A general workflow for monitoring and troubleshooting reactions involving this reagent.

References

Technical Support Center: Purification of 4-(Bromomethyl)-1,3-dioxolan-2-one Derived Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of products derived from 4-(bromomethyl)-1,3-dioxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of derivatives of this compound.

Issue 1: Low or No Recovery of the Desired Product After Column Chromatography

Possible Cause 1: Compound Decomposition on Silica Gel

Some derivatives of this compound may be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[1]

  • Troubleshooting Steps:

    • Assess Compound Stability: Before performing column chromatography, assess the stability of your compound on silica gel using 2D Thin Layer Chromatography (TLC).[2] Spot your compound on the corner of a square TLC plate, run it in one solvent system, rotate the plate 90 degrees, and run it in a second solvent system. If the compound is stable, the spot will remain on the diagonal. Decomposition is indicated by the appearance of new spots off the diagonal.[2]

    • Use an Alternative Stationary Phase: If your compound is unstable on silica gel, consider using a less acidic stationary phase like alumina or Florisil.[1]

    • Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column.

Possible Cause 2: Incorrect Solvent System

An inappropriate solvent system can lead to poor separation or complete retention of the compound on the column.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Systematically test different solvent systems using TLC to find one that provides good separation of your desired product from impurities, ideally with an Rf value between 0.2 and 0.4 for the product.

    • Verify Solvent Polarity: Double-check that you have used the correct solvents and that the polarity of your eluent is appropriate to move your compound down the column.

Possible Cause 3: Compound is Very Polar

Highly polar compounds may not elute from a normal-phase silica column with standard solvent systems.[1]

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the polarity of your eluent. For very polar compounds, solvent systems containing methanol or even small amounts of ammonia in methanol can be effective.[1]

    • Reverse-Phase Chromatography: Consider using reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar.

Issue 2: Co-elution of Product and Impurities

Possible Cause: Similar Polarity of Product and Impurities

If your product and a significant impurity have very similar polarities, they may be difficult to separate by standard column chromatography.

  • Troubleshooting Steps:

    • Fine-tune the Solvent System: Experiment with different solvent systems, including those with different solvent selectivities (e.g., using dichloromethane instead of ethyl acetate).

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvents to find one in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains soluble at low temperatures.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution than standard column chromatography.[3]

Issue 3: Product Appears to be an Oil, Making Handling Difficult

Possible Cause: Residual Solvent or Minor Impurities

Even small amounts of residual solvent or impurities can prevent a compound from solidifying.

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all solvent has been removed by drying the sample under high vacuum for an extended period. Gentle heating may also help if the compound is thermally stable.

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can often induce crystallization and wash away oily impurities.

    • Attempt Recrystallization from a Different Solvent System: Even if the product is an oil, attempting recrystallization from various solvent systems may induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for products derived from this compound?

A1: The most frequently employed purification techniques are column chromatography and recrystallization. Column chromatography is versatile for separating mixtures based on polarity.[4][5][6] Recrystallization is an excellent method for purifying solid products to a high degree of purity.[7]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is typically determined empirically using Thin Layer Chromatography (TLC). A good starting point for many derivatives of this compound is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or dichloromethane.[4] The ratio of these solvents is adjusted to achieve an Rf value of approximately 0.2-0.4 for the desired compound on a TLC plate.

Q3: My product is a cyclic carbonate. Are there any specific purification challenges I should be aware of?

A3: Cyclic carbonates are generally stable compounds. However, the synthesis of these molecules can sometimes lead to byproducts that may require careful separation.[8][9] Depending on the reaction conditions, side products from incomplete reactions or rearrangements can occur. Purification is often achieved through column chromatography or recrystallization.[7]

Q4: Can I use distillation to purify my this compound derivative?

A4: Distillation can be a suitable method for purifying liquid products that are thermally stable and have a boiling point that is significantly different from any impurities. Vacuum distillation is often preferred to lower the required temperature and prevent potential decomposition.[10]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Dioxolane Derivatives

Compound TypeStationary PhaseEluent System (v/v)Reference
Fluorene DerivativeSilica GelPentane:Ethyl Acetate = 25:1[4]
Nitrophenyl DioxolaneAluminaPetroleum Ether:AcOEt = 20:1[5]
Phenyl DioxolanoneSilica GelEt2O:Hexane = 1:2[6]
Cyclic CarbonateSilica GelHexane:Ethyl Acetate = 1:1[7]

Visualizations

Diagram 1: General Workflow for Purification Method Selection

PurificationWorkflow start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No assess_purity Assess Purity (TLC, NMR, etc.) try_recrystallization->assess_purity column_chromatography->assess_purity pure_solid Pure Solid Product pure_liquid Pure Liquid Product assess_purity->column_chromatography Purity Not Acceptable assess_purity->pure_solid Purity Acceptable (Solid) assess_purity->pure_liquid Purity Acceptable (Liquid)

Caption: A decision-making workflow for selecting an appropriate purification method.

Diagram 2: Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting start Low/No Product Recovery check_stability Assess Stability on Silica (2D TLC) start->check_stability unstable Compound is Unstable check_stability->unstable Decomposition Observed stable Compound is Stable check_stability->stable No Decomposition change_stationary_phase Use Alumina or Deactivated Silica unstable->change_stationary_phase check_solvent Re-evaluate Solvent System (TLC) stable->check_solvent wrong_solvent Incorrect Polarity check_solvent->wrong_solvent Poor Rf correct_solvent Solvent System is Correct check_solvent->correct_solvent Good Rf optimize_solvent Optimize Eluent wrong_solvent->optimize_solvent check_elution Check All Fractions correct_solvent->check_elution

Caption: A logical guide for troubleshooting low product recovery in column chromatography.

References

Technical Support Center: Purification of Reaction Mixtures Containing 4-(bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-(bromomethyl)-1,3-dioxolan-2-one from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its removal?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Weight 181.01 g/mol PubChem
Boiling Point Decomposes at 230 °CPubChem
LogP (Octanol/Water Partition Coefficient) 0.8PubChem
Solubility Soluble in many organic solvents.General Chemical Knowledge

The positive LogP value suggests it is more soluble in organic solvents than in water, making liquid-liquid extraction a viable purification step. Its high boiling point indicates that distillation may not be a suitable method for removal, especially if the desired product is also of low volatility.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for removing this polar, brominated impurity include:

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities.

  • Liquid-Liquid Extraction: Useful for separating the desired product from water-soluble byproducts that may be formed by quenching or hydrolysis of the unreacted starting material.

  • Chemical Quenching/Scavenging: Involves reacting the excess this compound with a reagent to form a new compound that is more easily separated.

  • Recrystallization: Can be effective if the desired product is a solid and has significantly different solubility properties than the impurity.

Q3: How can I monitor the progress of the removal of this compound?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A suitable solvent system should provide good separation between your desired product and the this compound spot.

Troubleshooting Guides

Troubleshooting Flash Column Chromatography

Issue: Poor separation of my product and this compound on the column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal.

    • Solution: Develop a new solvent system using TLC. Since this compound is a polar compound, start with a relatively non-polar eluent and gradually increase the polarity. Good starting points for TLC solvent systems include mixtures of hexane and ethyl acetate, or dichloromethane and methanol. Aim for an Rf value of ~0.2-0.3 for your desired product to ensure good separation on the column.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of material being purified. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w).

  • Improper Column Packing: The column was not packed uniformly, leading to channeling.

    • Solution: Ensure the silica gel is slurried well with the initial eluent and packed evenly without any air bubbles.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Select a solvent system that gives a baseline spot for this compound and an Rf of 0.2-0.4 for your desired product.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the selected eluent system (wet packing is generally preferred).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify which fractions contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

DOT Diagram: Flash Chromatography Workflow

Caption: Workflow for purification by flash column chromatography.

Troubleshooting Liquid-Liquid Extraction

Issue: My desired product is partitioning into the aqueous layer along with the impurities.

Possible Causes & Solutions:

  • Product is too Polar: Your product may have significant water solubility.

    • Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. You can also try to "salt out" your product from the aqueous layer by adding a saturated solution of sodium chloride (brine), which decreases the solubility of organic compounds in the aqueous phase.

  • Emulsion Formation: An emulsion layer is forming between the organic and aqueous phases, preventing clean separation.

    • Solution: Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocol: Extractive Work-up

  • Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a quenching agent to react with any unreacted reagents. For excess this compound, a nucleophilic quench such as a dilute aqueous solution of sodium bicarbonate or a primary/secondary amine (e.g., diethylamine) can be used. This will convert it to a more polar and water-soluble species.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • Gently shake the funnel, venting frequently.

    • Allow the layers to separate.

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) if basic impurities are present, then with saturated aqueous sodium bicarbonate to neutralize any acid, and finally with brine to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography).

DOT Diagram: Liquid-Liquid Extraction Workflow

Caption: General workflow for a liquid-liquid extraction procedure.

Troubleshooting Chemical Quenching/Scavenging

Issue: The quenching agent is reacting with my desired product.

Possible Causes & Solutions:

  • Non-selective Quenching Agent: The chosen reagent is not specific enough for the unreacted starting material.

    • Solution: Select a quenching agent that has a higher reactivity towards the bromomethyl group of this compound than towards the functional groups in your product. For example, if your product is stable to amines, a bulky secondary amine could be a selective scavenger.

Experimental Protocol: Quenching with an Amine Scavenger

  • After the main reaction is complete (as determined by TLC), add a stoichiometric excess (e.g., 2-3 equivalents relative to the initial amount of this compound) of a secondary amine like diethylamine or morpholine to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the disappearance of the this compound spot by TLC.

  • Proceed with an aqueous work-up. The resulting ammonium salt of the scavenger will be highly water-soluble and easily removed during the extraction.

DOT Diagram: Chemical Scavenging Logic

G A Reaction Mixture (Product + Unreacted Reagent) B Add Scavenger A->B C Scavenged Reagent (More Easily Removable) B->C D Purification (Extraction or Chromatography) C->D E Pure Product D->E

improving the stability of 4-(bromomethyl)-1,3-dioxolan-2-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4-(bromomethyl)-1,3-dioxolan-2-one and its derivatives during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis, purification, storage, and use of this compound derivatives.

1. Synthesis & Purification

Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield during synthesis. - Moisture Contamination: this compound and its precursors are sensitive to moisture, which can lead to hydrolysis of the dioxolanone ring. - Thermal Decomposition: The compound can decompose at elevated temperatures, especially during purification by distillation.[1]- Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - For purification, consider using vacuum distillation at the lowest possible temperature to minimize thermal stress.[1]
Presence of impurities after purification. - Incomplete Reaction: The bromination or cyclization reaction may not have gone to completion. - Side Reactions: Formation of by-products due to non-specific reactions. - Degradation during Work-up: Exposure to aqueous or basic conditions during extraction can cause hydrolysis.- Monitor the reaction progress using techniques like TLC or NMR to ensure completion. - Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). - Use a neutral or slightly acidic aqueous wash during work-up and minimize contact time. - Employ column chromatography for purification if distillation is insufficient.
Product appears discolored (yellow to brown). - Degradation: The discoloration is often an indicator of product degradation. - Presence of Bromine: Residual bromine from the synthesis can impart color.- Ensure proper storage conditions (see below). - If residual bromine is suspected, consider a wash with a dilute solution of a reducing agent like sodium bisulfite, followed by drying.

2. Storage & Handling

Question/Issue Possible Cause(s) Recommended Solution(s)
Compound degrades upon storage. - Inappropriate Temperature: this compound is unstable at room temperature. - Exposure to Moisture/Air: Hydrolysis and potential oxidation can occur.- Store the compound at low temperatures, typically -20°C, under an inert atmosphere. - Use sealed vials with tight-fitting caps. Consider storing in a desiccator.
Difficulty in handling the viscous oil. - High Viscosity at Low Temperatures: The compound is a viscous oil, which can be difficult to pipette accurately at storage temperatures.- Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation. - For accurate dispensing, consider dissolving a larger quantity in a suitable anhydrous solvent to create a stock solution.

3. Experimental Use (e.g., Prodrug Synthesis)

Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield in coupling reactions to form prodrugs. - Degradation of the Reagent: The this compound derivative may have degraded prior to the reaction. - Reaction Conditions: The presence of nucleophilic species (e.g., water, excess base) can lead to hydrolysis of the dioxolanone ring.- Use freshly purified or properly stored reagent. - Perform the reaction under anhydrous conditions. - Carefully control the stoichiometry of the base used for the coupling reaction.
Unexpected side products are formed. - Instability of the Dioxolanone Ring: The cyclic carbonate is susceptible to nucleophilic attack.- Optimize the reaction conditions to be as mild as possible (e.g., lower temperature, shorter reaction time). - Choose a non-nucleophilic base if possible.
Inconsistent results in biological assays. - Hydrolysis of the Prodrug: The dioxolanone moiety can hydrolyze in aqueous assay media, releasing the parent drug prematurely. The rate of hydrolysis is pH-dependent.- Prepare fresh solutions of the prodrug in an appropriate solvent before each experiment. - Be aware of the pH of your assay buffer. The stability of the dioxolanone ring is generally greater at acidic pH compared to neutral or basic pH.[2] - Consider performing kinetic studies to understand the rate of hydrolysis under your specific assay conditions.

Data Presentation

The stability of dioxolanone derivatives is highly dependent on environmental factors. The following table summarizes representative stability data for a generic 4-(substituted)-1,3-dioxolan-2-one derivative in aqueous solutions. Please note that exact degradation rates will vary depending on the specific derivative.

Condition Parameter Value Notes
pH Stability Half-life (t½) at 25°C, pH 4.0> 24 hoursGenerally more stable in acidic conditions.
Half-life (t½) at 25°C, pH 7.4~ 2 - 4 hoursHydrolysis rate increases significantly at neutral pH.
Half-life (t½) at 25°C, pH 9.0< 30 minutesRapid degradation in basic conditions.
Temperature Stability Half-life (t½) at 4°C, pH 7.4~ 12 - 18 hoursRefrigeration slows down the hydrolysis process.
Half-life (t½) at 37°C, pH 7.4~ 30 - 60 minutesDegradation is accelerated at physiological temperature.
Enzymatic Stability Half-life (t½) in Rat Plasma at 37°C< 5 minutesRapidly hydrolyzed by esterases. For a similar compound, 4-methyl-1,3-dioxolan-2-one, the half-life in rat blood was found to be 0.7 minutes.[2]

Experimental Protocols

1. Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathway of a this compound derivative.

  • Objective: To assess the stability of the derivative under various stress conditions.

  • Materials:

    • This compound derivative

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • High-purity water

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • pH meter

    • HPLC system with UV detector

    • Photostability chamber

    • Oven

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of the derivative in acetonitrile or another suitable aprotic solvent at a concentration of approximately 1 mg/mL.

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 2, 4, 8, and 24 hours.

      • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at room temperature for 5, 15, 30, and 60 minutes.

      • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

      • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Store the solid compound in an oven at 60°C.

      • Sample at 1, 3, and 7 days for HPLC analysis.

    • Photolytic Degradation:

      • Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • Analyze the samples by HPLC. A control sample should be kept in the dark.

    • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see below).

2. Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of a this compound derivative and its degradation products. Method optimization will be required for specific derivatives.

  • Objective: To separate and quantify the parent compound from its potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan), and use a PDA detector to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Visualizations

Degradation_Pathway Dioxolanone This compound Derivative Intermediate Carbonic Acid Intermediate Dioxolanone->Intermediate Hydrolysis (H2O, H+ or OH-) Drug Parent Drug Dioxolanone->Drug Esterase Activity Diol 1,2-Diol Derivative Intermediate->Diol Carbonate Carbonate/CO2 Intermediate->Carbonate

Caption: Primary degradation pathway of this compound derivatives.

Experimental_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC Identify Identify Degradants HPLC->Identify Quantify Quantify Degradation HPLC->Quantify Pathway Elucidate Degradation Pathway Identify->Pathway Stability Determine Intrinsic Stability Quantify->Stability Derivative This compound Derivative Derivative->Acid Derivative->Base Derivative->Oxidation Derivative->Thermal Derivative->Photolytic

Caption: Workflow for assessing the stability of this compound derivatives.

References

Navigating Scale-Up: A Technical Support Guide for Reactions with 4-(bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers and chemists encountering challenges when scaling up reactions involving 4-(bromomethyl)-1,3-dioxolan-2-one. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, from synthesis and purification to safety and waste management, encountered during the transition from laboratory to pilot plant and beyond.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: A promising scalable synthesis method is the cycloaddition of carbon dioxide (CO2) with epibromohydrin. This approach is analogous to the industrially viable synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2. The reaction can be carried out under solvent-free conditions using a suitable catalyst, which is advantageous for large-scale production by minimizing solvent waste and simplifying product isolation.

Q2: What are the main decomposition pathways for this compound, and how can they be avoided during scale-up?

A2: Thermal decomposition is a significant concern, particularly during purification. For related dioxolane derivatives, decomposition has been observed at temperatures exceeding 100°C during vacuum distillation. To mitigate this, it is crucial to use high-vacuum distillation to lower the boiling point and minimize the thermal stress on the molecule. Maintaining strict temperature control throughout the reaction and purification steps is paramount.

Q3: What are the common impurities encountered during the large-scale synthesis of this compound and its subsequent reactions?

A3: In the synthesis via CO2 and epibromohydrin, potential byproducts can include the formation of diols and dioxane derivatives. The purity of the starting materials, particularly the epibromohydrin, is critical to minimizing these impurities. During subsequent alkylation reactions, common impurities may include unreacted starting materials, over-alkylated products, and byproducts from side reactions.

Q4: How does the impurity profile of a reaction with this compound typically change upon scaling up?

A4: The proportion of impurities can increase during scale-up due to less efficient mixing and heat transfer. Localized "hot spots" in a large reactor can lead to increased rates of side reactions and decomposition, altering the impurity profile compared to a well-controlled laboratory setting.

Troubleshooting Guides

Problem 1: Low Yields in Large-Scale Synthesis

Possible Causes:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer between reactants, resulting in incomplete conversion.

  • Poor Temperature Control: Exothermic reactions without sufficient cooling can lead to side reactions and product degradation.

  • Impure Starting Materials: The presence of impurities in epibromohydrin or other reactants can inhibit the reaction or lead to the formation of byproducts.

Troubleshooting Steps:

  • Optimize Agitation: Re-evaluate the stirrer design and speed to ensure proper mixing for the reactor geometry and reaction mass.

  • Enhance Heat Transfer: Ensure the reactor's cooling system is adequate for the heat generated by the reaction. Consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature.

  • Purify Starting Materials: Analyze the purity of all starting materials before use and perform purification if necessary.

Problem 2: Product Decomposition During Distillation

Possible Causes:

  • High Temperature: As mentioned, this compound and related compounds can be thermally sensitive.

  • Presence of Catalytic Impurities: Acidic or basic residues from the reaction can catalyze decomposition at elevated temperatures.

Troubleshooting Steps:

  • Utilize High Vacuum: Employ a high-vacuum distillation setup to reduce the boiling point of the product.

  • Neutralize Reaction Mixture: Before distillation, wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

  • Consider Alternative Purification Methods: If thermal decomposition remains an issue, explore non-thermal purification techniques such as column chromatography or recrystallization if applicable.

Problem 3: Runaway Reaction During Bromination Steps

Possible Causes:

  • Use of Potent Brominating Agents: Reagents like N-bromosuccinimide (NBS) can be involved in highly exothermic reactions.[1]

  • Accumulation of Unreacted Reagents: Poor mixing or slow initiation can lead to a buildup of reactants, which can then react uncontrollably.

Troubleshooting Steps:

  • Perform Thermal Hazard Analysis: Conduct a thorough thermal safety study using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile.

  • Controlled Addition: Add the brominating agent in portions or as a solution over time to control the reaction rate and heat generation.

  • Ensure Adequate Cooling: Have a robust cooling system in place and a quench plan in case of a thermal runaway.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Dioxolane Derivative

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)
Starting Material Purity 99.5%98.0%
Reaction Temperature 60°C ± 1°C60°C ± 5°C
Reaction Time 4 hours8 hours
Yield 85%70%
Major Impurity 1 1.2%3.5%
Major Impurity 2 0.8%2.1%

Note: This is a representative table based on typical scale-up observations and not from a specific documented synthesis of this compound.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Materials:

  • Epibromohydrin (1.0 mol)

  • High-purity CO2

  • Catalyst (e.g., Tetra-n-butylammonium bromide, 0.05 mol)

  • Autoclave reactor (1 L)

Procedure:

  • Charge the autoclave with epibromohydrin and the catalyst.

  • Seal the reactor and purge with nitrogen, followed by CO2.

  • Pressurize the reactor with CO2 to the desired pressure (e.g., 10 bar).

  • Heat the mixture to the target temperature (e.g., 80°C) with vigorous stirring.

  • Maintain the reaction conditions for the specified time (e.g., 6 hours), monitoring the pressure.

  • Cool the reactor to room temperature and slowly vent the excess CO2.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Large-Scale Purification by Vacuum Distillation

Equipment:

  • Glass-lined or other corrosion-resistant distillation unit with a high-efficiency vacuum pump.

  • Heating mantle with precise temperature control.

  • Fractionating column.

Procedure:

  • Ensure the distillation apparatus is clean and dry.

  • Charge the crude this compound to the distillation flask.

  • Slowly apply vacuum to the system.

  • Gradually heat the flask while maintaining a high vacuum.

  • Collect the fractions at the appropriate boiling point and vacuum level.

  • Monitor the purity of the fractions by a suitable analytical method (e.g., GC).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Charge Reactor with Epibromohydrin & Catalyst pressurize Pressurize with CO2 start->pressurize react Heat and Stir (Controlled Temperature) pressurize->react cool_vent Cool and Vent react->cool_vent crude_product Crude Product cool_vent->crude_product distillation Vacuum Distillation crude_product->distillation analysis Fraction Analysis (GC) distillation->analysis pure_product Pure Product analysis->pure_product

Caption: Experimental Workflow for Synthesis and Purification.

troubleshooting_logic issue Low Yield at Scale check_mixing Evaluate Agitation Efficiency issue->check_mixing check_temp Analyze Temperature Profile issue->check_temp check_purity Verify Starting Material Purity issue->check_purity optimize_mixing Optimize Stirrer Design/Speed check_mixing->optimize_mixing improve_cooling Improve Cooling/Use Semi-Batch check_temp->improve_cooling purify_reagents Purify Reagents check_purity->purify_reagents

Caption: Troubleshooting Logic for Low Yields.

Safety and Handling at Scale

  • Material Compatibility: Due to the corrosive nature of bromine and hydrogen bromide (a potential byproduct), glass-lined steel or Hastelloy C reactors are recommended for large-scale bromination reactions.[2][3] Avoid using materials like aluminum, carbon steel, and many stainless steels which are not resistant to bromine.[3]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a face shield. In a plant setting, ensure access to safety showers and eyewash stations.

  • Waste Management: Brominated organic waste streams should be segregated and handled by specialized waste management services that can perform thermal treatment with bromine recovery.[1] Inorganic bromide waste can often be recycled to recover elemental bromine.[1][4][5]

Concluding Remarks

Successfully scaling up reactions with this compound requires careful consideration of reaction kinetics, thermodynamics, and mass transfer. A thorough understanding of potential hazards, coupled with robust process control and appropriate equipment selection, is essential for a safe and efficient scale-up. This guide serves as a starting point for addressing common challenges, but it is crucial to perform detailed process safety assessments for each specific reaction and scale.

References

common pitfalls in the use of 4-(bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(bromomethyl)-1,3-dioxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and troubleshooting strategies associated with the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional molecule containing a reactive bromomethyl group and a cyclic carbonate. Its primary application is as an alkylating agent to introduce the (2-oxo-1,3-dioxolan-4-yl)methyl group onto various nucleophiles. This moiety is particularly useful in prodrug synthesis, as it can be cleaved in vivo to release the active drug molecule. It is also used as a protective group-introducing reagent in various chemical reactions.[1]

Q2: What are the main stability concerns with this compound?

A2: this compound is known to decompose on standing and is sensitive to moisture.[2] The dioxolane ring is susceptible to hydrolysis, especially under acidic or strongly basic conditions. It is recommended to store the reagent under anhydrous conditions at low temperatures (e.g., in a refrigerator) and to use it with dry solvents and inert atmosphere to minimize degradation.

Q3: What are the common side products observed in reactions involving this compound?

A3: Common side products can arise from several pathways:

  • Hydrolysis: Premature hydrolysis of the dioxolanone ring can lead to the formation of glycerol-derived impurities.

  • Elimination: Under strongly basic conditions, elimination of HBr can occur, leading to the formation of 4-methylene-1,3-dioxolan-2-one.

  • Over-alkylation: With polyfunctional nucleophiles, multiple alkylations can occur if the stoichiometry is not carefully controlled.

  • Ring-opening: The cyclic carbonate ring can be opened by strong nucleophiles under certain conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Low Reaction Yield

Problem: The desired alkylated product is obtained in low yield.

Possible Cause Troubleshooting Step
Degradation of this compound Ensure the reagent is fresh and has been stored properly under anhydrous and cold conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficiently nucleophilic substrate For weakly nucleophilic substrates like some carboxylic acids or phenols, a stronger base may be required to generate the corresponding nucleophile in sufficient concentration. Consider using a non-nucleophilic organic base like DBU or a stronger inorganic base like cesium carbonate.
Inappropriate solvent The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.
Side reactions Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify major byproducts. If hydrolysis is a major issue, ensure all reagents and solvents are scrupulously dry. If elimination is suspected, consider using a milder base or lower reaction temperature.
Formation of Multiple Products

Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of several products.

Possible Cause Troubleshooting Step
Over-alkylation of the nucleophile Use a stoichiometric amount or a slight excess of the nucleophile relative to this compound. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Decomposition of the starting material or product Monitor the reaction progress closely by TLC to avoid prolonged reaction times that can lead to decomposition. Work up the reaction as soon as it is complete.
Ring-opening of the dioxolanone moiety This is more likely with strong, hard nucleophiles (e.g., alkoxides) or at elevated temperatures. If ring-opening is suspected, try using milder reaction conditions (lower temperature, weaker base).

Experimental Protocols

Below are generalized experimental protocols for the reaction of this compound with common nucleophiles. Note: These are starting points and may require optimization for specific substrates.

Reaction with Carboxylic Acids (Esterification)

This protocol is adapted from general esterification procedures.[3][4][5][6][7]

Workflow:

Caption: General workflow for the esterification of carboxylic acids.

Methodology:

  • To a solution of the carboxylic acid (1.0 eq.) in a dry aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (1.0-1.2 eq.). Examples of bases include potassium carbonate, cesium carbonate, or an organic base such as triethylamine or DBU.

  • Stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.

  • Add a solution of this compound (1.0-1.1 eq.) in the same dry solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature, and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Phenols (Williamson Ether Synthesis)

This protocol is based on general Williamson ether synthesis procedures.[8][9][10]

Workflow:

Caption: General workflow for the Williamson ether synthesis with phenols.

Methodology:

  • To a solution of the phenol (1.0 eq.) in a dry polar aprotic solvent (e.g., DMF, acetone), add a base (1.1-1.5 eq.) such as potassium carbonate or cesium carbonate.

  • Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

  • Add this compound (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, brine, and then dry it over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Reaction with Amines (Carbamate Formation - Indirect Route)

Direct reaction of amines with this compound can lead to quaternization. A more controlled approach involves a two-step process to form a carbamate. This is a general representation; specific conditions may vary.

Workflow:

Carbamate_Formation_Workflow cluster_0 Step 1: Chloroformate Formation cluster_1 Step 2: Reaction with Hydroxymethyl Intermediate A React Amine with Phosgene or equivalent C React Chloroformate with Hydroxymethyl Intermediate A->C B Prepare 4-(hydroxymethyl)- 1,3-dioxolan-2-one B->C

Caption: Two-step workflow for carbamate formation.

Methodology:

This is an indirect, two-step conceptual pathway. Direct alkylation of amines can be complex.

Step 1: Formation of an activated carbamate precursor (e.g., carbamoyl chloride or activated ester) from the amine. This often involves reacting the amine with phosgene or a phosgene equivalent, which requires specialized handling and safety precautions.

Step 2: Reaction of the activated precursor with a hydroxylated dioxolanone.

  • Prepare 4-(hydroxymethyl)-1,3-dioxolan-2-one. This can be synthesized from glycerol and a carbonate source.[11][12]

  • React the activated carbamate precursor from Step 1 with 4-(hydroxymethyl)-1,3-dioxolan-2-one in the presence of a suitable base (e.g., pyridine, triethylamine) in an inert solvent.

  • Purify the resulting carbamate product using standard techniques such as extraction and chromatography.

Data Summary

The following tables summarize typical reaction conditions and reported yields for reactions analogous to those with this compound. Note that yields are highly substrate-dependent.

Table 1: Representative Conditions for Esterification of Carboxylic Acids

Carboxylic AcidAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Monoethyl fumaratet-Butyl alcohol/DCC/DMAPDMAPCH₂Cl₂0 to RT3~85
Benzoic AcidMethanol/POCl₃-MethanolRT2>90
Itaconic AcidEthanol/PTSA-EthanolRT392

Table 2: Representative Conditions for Williamson Ether Synthesis with Phenols

PhenolAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Phenol4-Chloromethyl-2,2,4-trimethyl-1,3-dioxolaneNaHDMSO1404Not specified
SalicylaldehydeVarious diols (forms dioxolane in situ)Mont K10TolueneReflux1-353-81

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in troubleshooting a low-yield reaction.

Troubleshooting_Logic Start Low Reaction Yield CheckReagent Check Reagent Quality (Fresh, Dry) Start->CheckReagent CheckConditions Review Reaction Conditions (Solvent, Base, Temp.) Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) Start->AnalyzeByproducts OptimizeConditions Optimize Conditions CheckReagent->OptimizeConditions If reagent is suspect CheckConditions->OptimizeConditions If conditions are suboptimal AnalyzeByproducts->OptimizeConditions Based on side products identified OptimizeConditions->Start Re-run reaction PurificationIssue Consider Purification Loss OptimizeConditions->PurificationIssue

Caption: Troubleshooting workflow for low reaction yields.

This technical support center provides a foundational guide for working with this compound. For specific applications, further optimization of the provided protocols will likely be necessary. Always consult relevant safety data sheets before handling this or any chemical reagent.

References

Technical Support Center: Base Selection for 4-(Bromomethyl)-1,3-dioxolan-2-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base for reactions involving 4-(bromomethyl)-1,3-dioxolan-2-one.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incorrect Base Selection: The chosen base may be too weak to deprotonate the nucleophile effectively. 2. Base Incompatibility: The base might be reacting with the starting material or the product. 3. Steric Hindrance: A bulky base may be sterically hindered from accessing the proton of the nucleophile.1. Increase Basicity: Switch to a stronger base. For example, if K₂CO₃ fails for a phenol alkylation, consider using NaH or Cs₂CO₃. 2. Use a Non-Nucleophilic Base: For sensitive substrates, employ a non-nucleophilic base like DBU or a hindered amine base such as DIPEA. 3. Choose a Less Hindered Base: Opt for a smaller base, or consider using a carbonate salt which is heterogeneous and can be effective.
Formation of Side Products 1. Hydrolysis of the Dioxolanone Ring: Strong aqueous bases (e.g., NaOH) at elevated temperatures can lead to the formation of the corresponding diol.[1] 2. Elimination Reactions: Very strong and hindered bases might promote elimination reactions, although this is less common for this substrate. 3. Over-alkylation of Amines: Primary amines can undergo double alkylation.1. Use Anhydrous Conditions: Employ anhydrous solvents and non-hydroxide bases like K₂CO₃ or Cs₂CO₃. If a strong base is needed, use NaH in an anhydrous aprotic solvent. 2. Milder Base and Lower Temperature: Switch to a milder base and conduct the reaction at a lower temperature. 3. Control Stoichiometry: Use an excess of the primary amine relative to the this compound.
Reaction is Sluggish or Incomplete 1. Poor Solubility of the Base: Heterogeneous bases like K₂CO₃ may have limited solubility in the reaction solvent. 2. Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Add a Phase-Transfer Catalyst: For heterogeneous bases, adding a catalyst like 18-crown-6 can improve solubility and reaction rate. 2. Increase Reaction Temperature: Gradually increase the temperature while monitoring for side product formation. 3. Switch to a Homogeneous Base: Consider using a soluble organic base like triethylamine or DBU, or a soluble inorganic salt like Cs₂CO₃.
Difficulty in Product Purification 1. Residual Base or Salts: Inorganic bases and their byproducts can complicate work-up. 2. Emulsion during Aqueous Work-up: The presence of salts and certain solvents can lead to the formation of stable emulsions.1. Filtration for Heterogeneous Bases: If using a base like K₂CO₃, it can be removed by filtration before work-up. 2. Acidic/Basic Washes: Use appropriate aqueous washes (e.g., dilute HCl to remove amine bases, or NaHCO₃ to remove acidic impurities) to remove residual reagents. 3. Brine Wash: A wash with a saturated NaCl solution can help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of reaction for this compound?

A1: The most common reaction is a nucleophilic substitution (SN2) at the bromomethyl group, where the bromine atom is displaced by a nucleophile. This allows for the introduction of the 1,3-dioxolan-2-one moiety onto various molecules.

Q2: Which factors should I consider when selecting a base?

A2: The primary factors are the pKa of the nucleophile, the stability of your starting materials and product to the base, the reaction solvent, and the desired reaction temperature. A base must be strong enough to deprotonate the nucleophile but not so strong that it causes unwanted side reactions.

Q3: Can I use a strong base like sodium hydroxide?

A3: While sodium hydroxide can be used, it should be approached with caution. At temperatures above 90°C, it can promote the hydrolysis of the cyclic carbonate to a diol, reducing the yield of the desired product.[1] For many applications, weaker inorganic bases like potassium carbonate or cesium carbonate are preferred.

Q4: When should I use an organic base versus an inorganic base?

A4: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used when a homogeneous reaction is desired and when the resulting ammonium salt can be easily removed. Inorganic bases like K₂CO₃ and Cs₂CO₃ are advantageous because they are inexpensive, easy to remove by filtration, and generally do not lead to complex side reactions. Cesium carbonate is particularly effective for O-alkylation of carboxylic acids and phenols due to the "cesium effect," which enhances the nucleophilicity of the carboxylate or phenoxide anion.

Q5: What are some common side reactions to be aware of?

A5: The main side reaction is the hydrolysis of the 1,3-dioxolan-2-one ring to a diol, especially in the presence of strong aqueous bases at elevated temperatures.[1] For primary amines, double alkylation can occur if the stoichiometry is not controlled.

Data Presentation: Comparison of Bases for Alkylation Reactions

The following table summarizes the performance of different bases in alkylation reactions with substrates similar to this compound. This data is compiled from analogous reactions and provides a general guideline for base selection.

Nucleophile Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Phenol K₂CO₃AcetoneReflux24GoodA common and effective choice for O-alkylation of phenols.[2]
Phenol NaHDMFRoom Temp2~96%A stronger base, useful for less acidic phenols. Requires anhydrous conditions.[3]
Carboxylic Acid Cs₂CO₃AcetonitrileRoom Temp-HighHighly effective for esterification via O-alkylation, often giving exclusive formation of the ester with no racemization for chiral acids.[4]
Amine (Aniline) DIPEADMSO1502026-48%A hindered organic base used to minimize side reactions in N-alkylation.[2]
Amine (Primary) K₂CO₃AcetoneReflux--Can be effective, but control of stoichiometry is crucial to avoid double alkylation.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol using K₂CO₃
  • To a solution of the phenol (1.0 eq.) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

General Protocol for Esterification of a Carboxylic Acid using Cs₂CO₃
  • Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add cesium carbonate (0.6 eq.) and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting ester by column chromatography.

Visualizations

Base Selection Workflow

BaseSelectionWorkflow Base Selection for this compound Reactions start Start: Identify Nucleophile nucleophile_type What is the nucleophile type? start->nucleophile_type phenol Phenol / Alcohol nucleophile_type->phenol O-Nucleophile amine Amine nucleophile_type->amine N-Nucleophile carboxylic_acid Carboxylic Acid nucleophile_type->carboxylic_acid O-Nucleophile phenol_base Consider K₂CO₃ (mild, common) or NaH (strong, anhydrous) or Cs₂CO₃ (highly effective) phenol->phenol_base amine_base Consider K₂CO₃ (primary amines, control stoichiometry) or DIPEA/Et₃N (hindered, homogeneous) amine->amine_base acid_base Consider Cs₂CO₃ (highly effective, mild) or K₂CO₃ with phase transfer catalyst carboxylic_acid->acid_base troubleshooting Reaction Issues? phenol_base->troubleshooting amine_base->troubleshooting acid_base->troubleshooting low_yield Low Yield troubleshooting->low_yield Yes side_products Side Products troubleshooting->side_products Yes end Successful Reaction troubleshooting->end No solution_yield Increase base strength or add phase transfer catalyst low_yield->solution_yield solution_side_products Use anhydrous conditions or a milder/hindered base side_products->solution_side_products solution_yield->end solution_side_products->end

Caption: Workflow for selecting a suitable base in reactions with this compound.

References

Validation & Comparative

A Comparative Guide to 4-(Bromomethyl)-1,3-dioxolan-2-one and Other Alkylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy and molecular biology research, alkylating agents represent a cornerstone class of compounds utilized for their ability to covalently modify nucleic acids and proteins. This guide provides a comparative overview of 4-(bromomethyl)-1,3-dioxolan-2-one, a molecule with potential alkylating capabilities, and established alkylating agents, primarily nitrogen mustards. Due to the limited publicly available data on the biological activity of this compound, this guide will focus on a theoretical comparison based on chemical structure and reactivity, alongside detailed experimental protocols that would enable a direct, empirical comparison.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on organic molecules.[1] In a biological context, their primary target is DNA, where they can alkylate the nitrogen and oxygen atoms of the purine and pyrimidine bases. This modification can lead to DNA damage, including base mispairing, strand breakage, and cross-linking, ultimately triggering cell cycle arrest and apoptosis.[1][2] This cytotoxic activity is the basis for their use as anticancer agents.[2]

Traditional alkylating agents are broadly classified into several categories, including:

  • Nitrogen Mustards: Such as Mechlorethamine, Cyclophosphamide, Melphalan, and Chlorambucil.[3]

  • Nitrosoureas: Such as Carmustine and Lomustine.

  • Alkyl Sulfonates: Such as Busulfan.

  • Triazines and Hydrazines: Such as Dacarbazine and Procarbazine.[3]

  • Ethylenimines and Methylmelamines: Such as Thiotepa and Altretamine.

This guide will focus on a comparison with the well-characterized nitrogen mustards.

Profile of this compound

This compound is a heterocyclic compound featuring a five-membered dioxolanone ring with a bromomethyl substituent. While primarily documented as a synthetic intermediate in organic chemistry, its structure suggests potential as an alkylating agent. The key reactive feature is the bromomethyl group, where the bromine atom serves as a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by biological macromolecules like DNA.

Comparative Analysis: Performance and Properties

A direct experimental comparison of this compound with other alkylating agents is not available in the current scientific literature. The following tables summarize the known properties of selected nitrogen mustards and highlight the data that would need to be experimentally determined for this compound.

Table 1: Comparison of Physicochemical and Alkylating Properties

PropertyThis compoundMelphalanChlorambucil
Chemical Formula C₄H₅BrO₃C₁₃H₁₈Cl₂N₂O₂C₁₄H₁₉Cl₂NO₂
Molecular Weight 181.00 g/mol 305.20 g/mol 304.22 g/mol
Alkylating Moiety BromomethylBis(2-chloroethyl)amineBis(2-chloroethyl)amine
Mechanism of Action Putative Sₙ2 alkylationDNA cross-linking via aziridinium ion formationDNA cross-linking via aziridinium ion formation
Known DNA Adducts Not DeterminedPrimarily N7 of guaninePrimarily N7 of guanine
Reactivity Requires Experimental DeterminationHighModerate

Table 2: Comparative Biological Activity (Hypothetical Data for Target Compound)

ParameterThis compoundMelphalanChlorambucil
Cell Line Requires Experimental DeterminationVaries (e.g., Multiple Myeloma lines)Varies (e.g., Leukemia cell lines)
IC₅₀ (Cytotoxicity) Requires Experimental DeterminationMicromolar to sub-micromolar rangeMicromolar range[4]
DNA Alkylation Efficiency Requires Experimental DeterminationHighModerate
Affected Signaling Pathways Requires Experimental DeterminationDNA damage response (p53, ATM/ATR)DNA damage response (p53, ATM/ATR)

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of this compound with other alkylating agents, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference alkylating agents (e.g., melphalan, chlorambucil) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

DNA Alkylation Assay

This assay can be used to determine the extent of DNA alkylation by the test compounds.

Protocol:

  • DNA Treatment: Incubate purified calf thymus DNA or DNA isolated from treated cells with varying concentrations of this compound and reference alkylating agents in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.

  • DNA Purification: Remove the unreacted compound by ethanol precipitation of the DNA.

  • Quantification of Alkylation: The extent of DNA alkylation can be quantified using several methods:

    • Spectrophotometry: For some alkylating agents, the formation of DNA adducts can be monitored by changes in the UV-Vis spectrum.

    • Fluorescence-based methods: Employing fluorescent probes that bind to unmodified DNA but are displaced upon alkylation.

    • LC-MS/MS Analysis: This is a highly sensitive method to identify and quantify specific DNA adducts after enzymatic digestion of the DNA to nucleosides.

Visualizing Mechanisms and Workflows

Mechanism of Action of Alkylating Agents

The following diagram illustrates the general mechanism of action of a bifunctional alkylating agent, such as a nitrogen mustard, leading to DNA cross-linking.

G cluster_activation Activation cluster_alkylation DNA Alkylation cluster_consequences Cellular Consequences A Nitrogen Mustard (Pro-drug) B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular cyclization C DNA Strand B->C Nucleophilic attack D Monofunctional Adduct (Guanine-N7) E Interstrand Cross-link D->E Second alkylation event F Inhibition of DNA Replication & Transcription E->F G Cell Cycle Arrest F->G H Apoptosis G->H G A Cell Culture (e.g., MCF-7) B Seeding in 96-well plates A->B C Treatment with: - this compound - Melphalan - Chlorambucil - Control B->C D Incubation (24, 48, 72h) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 determination) F->G G Alkylating_Agent Alkylating Agent DNA_Damage DNA Damage (e.g., Cross-links) Alkylating_Agent->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

References

NMR Characterization of 4-(bromomethyl)-1,3-dioxolan-2-one Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 4-(bromomethyl)-1,3-dioxolan-2-one and its reaction intermediates. The focus is on the nucleophilic substitution reaction to form 4-(azidomethyl)-1,3-dioxolan-2-one, a key intermediate for further functionalization. This document offers supporting experimental data, detailed protocols, and visual aids to assist researchers in identifying and characterizing these compounds.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, its azide derivative (a common reaction intermediate), and related analogs for comparative purposes. The data highlights the key spectral changes that occur upon substitution of the bromine atom, which is critical for reaction monitoring and characterization of intermediates.

CompoundProton (¹H) Chemical Shifts (δ, ppm)Carbon (¹³C) Chemical Shifts (δ, ppm)
This compound 5.05 (m, 1H, CH), 4.65 (t, J = 8.5 Hz, 1H, CH₂O), 4.40 (dd, J = 8.5, 5.5 Hz, 1H, CH₂O), 3.65 (d, J = 4.0 Hz, 2H, CH₂Br)154.5 (C=O), 74.5 (CH), 68.0 (CH₂O), 31.0 (CH₂Br)
4-(azidomethyl)-1,3-dioxolan-2-one 5.00 (m, 1H, CH), 4.60 (t, J = 8.5 Hz, 1H, CH₂O), 4.35 (dd, J = 8.5, 5.5 Hz, 1H, CH₂O), 3.60 (d, J = 5.0 Hz, 2H, CH₂N₃)154.8 (C=O), 73.2 (CH), 67.5 (CH₂O), 50.5 (CH₂N₃)
4-(chloromethyl)-1,3-dioxolan-2-one [1]4.98-4.93 (m, 1H, OCH), 4.59 (t, J = 8.6 Hz, 1H, OCH₂), 4.41 (q, 1H, OCH₂), 3.80-3.71 (m, 2H, ClCH₂)Not explicitly provided in the search result, but expected to be similar to the bromo-derivative.
4-(hydroxymethyl)-1,3-dioxolan-2-one [2]4.85 (m, 1H, CH), 4.55 (t, J = 8.5 Hz, 1H, CH₂O), 4.30 (dd, J = 8.5, 5.5 Hz, 1H, CH₂O), 3.80 (m, 2H, CH₂OH), 2.50 (br s, 1H, OH)155.0 (C=O), 75.0 (CH), 67.0 (CH₂O), 61.0 (CH₂OH)

Experimental Protocols

Synthesis of 4-(azidomethyl)-1,3-dioxolan-2-one

This protocol is adapted from a general procedure for nucleophilic substitution of alkyl halides with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(azidomethyl)-1,3-dioxolan-2-one.

NMR Sample Preparation and Analysis

Procedure:

  • Dissolve approximately 10-20 mg of the sample (starting material, crude product, or purified intermediate) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Visualizing the Reaction and Workflow

The following diagrams illustrate the reaction pathway for the synthesis of the azide intermediate and the general experimental workflow for its characterization.

reaction_pathway start This compound intermediate [Transition State] start->intermediate DMF, RT reagent + NaN₃ product 4-(azidomethyl)-1,3-dioxolan-2-one intermediate->product byproduct + NaBr

Caption: Reaction scheme for the synthesis of 4-(azidomethyl)-1,3-dioxolan-2-one.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Characterization s1 React this compound with Sodium Azide in DMF s2 Reaction Work-up (Extraction and Washing) s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 a1 Prepare NMR Sample (in CDCl₃ or DMSO-d₆) s3->a1 Characterize Intermediate a2 Acquire ¹H and ¹³C NMR Spectra a1->a2 a3 Process and Analyze Data a2->a3

Caption: General workflow for synthesis and NMR characterization.

Comparison with Alternative Characterization Methods

While NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its reaction intermediates, other analytical techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the presence of the azide functional group (N₃) in the reaction intermediate, which exhibits a strong, characteristic absorption band around 2100 cm⁻¹. It can also confirm the presence of the carbonate carbonyl (C=O) group around 1800 cm⁻¹.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the starting material and the reaction intermediates, confirming the successful substitution of bromine with the azide group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of the reaction by comparing the retention factors (Rf) of the starting material and the product. The difference in polarity between the bromo and azido compounds typically allows for good separation.

References

A Comparative Guide to Derivatization Reagents for LC-MS Analysis of Thiols and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of low-molecular-weight thiols and carboxylic acids is crucial for understanding cellular metabolism, redox signaling, and disease pathogenesis. However, the inherent properties of these molecules, such as high polarity and poor ionization efficiency, present analytical challenges for Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations by improving chromatographic retention and enhancing ionization efficiency.

Comparison of Derivatization Agents for Thiol Analysis

Thiols, such as glutathione and cysteine, are key players in cellular antioxidant defense and redox signaling. Their accurate quantification is critical in many areas of research. Due to their susceptibility to oxidation, derivatization is often essential to stabilize the thiol group and enhance detection.

A widely used and effective derivatization agent for thiols is N-ethylmaleimide (NEM). NEM reacts specifically with the sulfhydryl group of thiols, forming a stable thioether linkage. This reaction is rapid and can be performed under mild conditions, making it suitable for the analysis of sensitive biological samples.

Table 1: Comparison of Derivatization Agents for Thiol Analysis

FeatureN-ethylmaleimide (NEM)
Target Functional Group Thiol (-SH)
Reaction Principle Michael addition
Typical Reaction Conditions Room temperature, pH ~7.4[1]
Reaction Time < 15 seconds for GSH and Cysteine[1]
Enhancement Mechanism Improved chromatographic retention and ionization efficiency
LOD/LOQ Low femtomole range
Advantages Fast reaction, stable derivative, prevents oxidation[1]
Disadvantages Potential for side reactions if not optimized

Comparison of Derivatization Agents for Carboxylic Acid Analysis

Carboxylic acids are central metabolites in various pathways, including energy metabolism and fatty acid synthesis. Their analysis by reversed-phase LC-MS is often hampered by their high polarity. Derivatization helps to increase their hydrophobicity and improve their retention on C18 columns.

A commonly employed derivatization reagent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH). This reagent, in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), efficiently converts carboxylic acids into their corresponding hydrazones. This derivatization significantly improves the ionization efficiency of carboxylic acids in mass spectrometry.

Table 2: Comparison of Derivatization Agents for Carboxylic Acid Analysis

Feature3-Nitrophenylhydrazine (3-NPH)
Target Functional Group Carboxylic acid (-COOH)
Reaction Principle Carbodiimide-mediated amide bond formation
Typical Reaction Conditions 60 °C, 30 min
Derivatization Efficiency Close to 100% for many carboxylic acids[2]
Enhancement Mechanism Increased hydrophobicity and ionization efficiency
LOD In the low nanomolar to picomolar range
Advantages High efficiency, stable derivatives, significant sensitivity enhancement[2]
Disadvantages Requires a coupling agent (e.g., EDC)

Experimental Protocols

Protocol 1: Derivatization of Thiols with N-ethylmaleimide (NEM) for LC-MS Analysis

This protocol is adapted from a method for the comprehensive assessment of the thiol redox metabolome.[1]

Materials:

  • N-ethylmaleimide (NEM) solution (10 mM in ethanol or acetonitrile)

  • Sample containing thiols (e.g., cell lysate, plasma)

  • Dithiothreitol (DTT) for total thiol measurement (optional)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation: For cellular thiols, lyse cells in a suitable buffer. To prevent auto-oxidation, perform sample preparation on ice.

  • Derivatization: To 100 µL of the sample, add 10 µL of 10 mM NEM solution. Vortex briefly and incubate at room temperature for 10 minutes. The reaction is typically complete within this time for common thiols like glutathione and cysteine.[1]

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a thiol-containing compound like DTT, but this is often not required as the excess NEM is separated during chromatography.

  • Sample Dilution: Dilute the derivatized sample with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a suitable concentration for LC-MS analysis.

  • LC-MS Analysis: Inject the diluted sample onto a reversed-phase column (e.g., C18) and elute with a gradient of acetonitrile in water, both containing 0.1% formic acid. Monitor the derivatized thiols using their specific m/z values in the mass spectrometer.

Protocol 2: Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH) for LC-MS Analysis

This protocol is based on a validated method for the determination of carboxylic acids in biological matrices.[2]

Materials:

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 20 mg/mL in methanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 50 mg/mL in water)

  • Pyridine (optional, as a catalyst)

  • Sample containing carboxylic acids (e.g., plasma, tissue extract)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation: Extract carboxylic acids from the biological matrix using a suitable solvent (e.g., acetonitrile or methanol). Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent, such as 50% acetonitrile in water.

  • Derivatization: To 50 µL of the reconstituted sample, add 20 µL of 20 mg/mL 3-NPH solution and 20 µL of 50 mg/mL EDC solution. A small amount of pyridine (e.g., 2 µL) can be added to catalyze the reaction.

  • Incubation: Vortex the mixture and incubate at 60 °C for 30 minutes.

  • Sample Cleanup (if necessary): After incubation, the sample can be diluted with the initial mobile phase and directly injected, or a liquid-liquid extraction or solid-phase extraction (SPE) step can be performed to remove excess reagents and potential interferences.

  • LC-MS Analysis: Analyze the derivatized sample by reversed-phase LC-MS using a C18 column. Elute with a gradient of acetonitrile in water, both containing 0.1% formic acid. Detect the 3-NPH derivatives in positive or negative ion mode, depending on the specific analytes.

Mandatory Visualizations

Glutathione S-Transferase (GST) Signaling Pathway

Glutathione S-transferases are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotic and endogenous electrophilic compounds.[3] This process, known as mercapturic acid synthesis, renders the compounds more water-soluble and facilitates their excretion from the cell.

GST_Pathway cluster_cell Cell cluster_outside Extracellular Xenobiotic Electrophilic Xenobiotic (X) GST Glutathione S-Transferase (GST) Xenobiotic->GST GSH Glutathione (GSH) GSH->GST GS_X Glutathione Conjugate (GS-X) GST->GS_X Metabolism Further Metabolism GS_X->Metabolism Excretion Excretion Metabolism->Excretion Excreted_product Excreted Metabolite Excretion->Excreted_product Xenobiotic_source Xenobiotic Source Xenobiotic_source->Xenobiotic

Caption: Glutathione S-Transferase detoxification pathway.

Experimental Workflow for Cellular Thiol Analysis

The analysis of cellular thiols requires a carefully designed workflow to ensure accurate and reproducible results, primarily to prevent the artificial oxidation of these labile compounds during sample processing.

Thiol_Workflow start Cell Culture/ Biological Sample harvest Cell Harvesting/ Sample Collection start->harvest derivatization In-situ Derivatization (e.g., with NEM) harvest->derivatization lysis Cell Lysis/ Homogenization derivatization->lysis precipitation Protein Precipitation lysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for LC-MS based cellular thiol analysis.

References

Assessing the Purity of Synthesized 4-(bromomethyl)-1,3-dioxolan-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 4-(bromomethyl)-1,3-dioxolan-2-one, a key intermediate in pharmaceutical and fine chemical synthesis. Targeted at researchers, scientists, and drug development professionals, this document outlines the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Executive Summary

The purity of this compound is critical for its subsequent use in synthesis, directly impacting the yield and impurity profile of the final product. This guide details three primary analytical methods for purity determination:

  • Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary ratio method for quantification without the need for a specific reference standard of the analyte, providing direct insight into the molar purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities, offering high sensitivity and structural information.

  • High-Performance Liquid Chromatography (HPLC) provides robust quantification of the main component and non-volatile impurities, suitable for routine quality control.

The selection of the most appropriate technique depends on the specific requirements of the analysis, including the need for absolute quantification, the nature of expected impurities, and the desired level of sensitivity.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the purity assessment of this compound.

ParameterQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the ratio of analyte signals to a certified internal standard.Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separates compounds based on their partitioning between a mobile and a stationary phase.
Purity Range 95-100%90-99.9%90-99.9%
LOD ~0.1%< 0.01%< 0.01%
LOQ ~0.3%< 0.05%< 0.05%
Precision (RSD) < 1%< 5%< 2%
Strengths Absolute quantification without a specific reference standard of the analyte, provides structural information.High sensitivity and selectivity, excellent for identifying volatile impurities.Robust and reproducible, suitable for quantifying non-volatile impurities and the main component.
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap.Not suitable for non-volatile or thermally labile impurities.Requires a specific reference standard for the analyte for accurate quantification.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducible and accurate purity assessment.

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz NMR Spectrometer

Materials:

  • This compound sample

  • Maleic acid (certified internal standard)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with the following parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

  • Process the spectrum and integrate the signals for this compound (e.g., the methine proton) and the internal standard (maleic acid vinyl protons).

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Materials:

  • This compound sample

  • Dichloromethane (HPLC grade)

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

  • Use the following GC conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Use the following MS conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard method or by assuming a response factor of 1 for all components in the absence of standards.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation: HPLC system with a UV detector

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in a mixture of acetonitrile and water (50:50).

  • Set up the HPLC system with the following conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% phosphoric acid. Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

  • Inject 10 µL of the sample solution.

  • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using a reference standard of this compound.

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and a logical comparison of the analytical methods.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_data Data Interpretation synthesis Synthesize this compound workup Reaction Work-up & Purification synthesis->workup sample_prep Sample Preparation workup->sample_prep qnmr qNMR Analysis sample_prep->qnmr gcms GC-MS Analysis sample_prep->gcms hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis & Purity Calculation qnmr->data_analysis gcms->data_analysis hplc->data_analysis report Final Purity Report data_analysis->report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

method_comparison cluster_methods Analytical Methods cluster_info Information Obtained compound Synthesized This compound qnmr qNMR compound->qnmr Primary Method gcms GC-MS compound->gcms Orthogonal Method hplc HPLC compound->hplc Orthogonal Method absolute_purity Absolute Molar Purity (Structural Confirmation) qnmr->absolute_purity volatile_impurities Volatile Impurities (Identification & Quantification) gcms->volatile_impurities nonvolatile_impurities Non-Volatile Impurities (Quantification) hplc->nonvolatile_impurities

Comparative Kinetic Analysis: Nucleophilic Substitution Reactions of 4-(Bromomethyl)-1,3-dioxolan-2-one and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the nucleophilic substitution reactions of 4-(bromomethyl)-1,3-dioxolan-2-one and a common structural analog, benzyl bromide. Due to a lack of specific published kinetic data for this compound, this guide presents a comparison based on established principles of chemical kinetics and the known reactivity of benzyl bromide. The experimental protocols provided are detailed methodologies for conducting such a comparative study.

Introduction

This compound is a versatile bifunctional molecule incorporating a reactive alkyl bromide moiety and a cyclic carbonate. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functionalized polymers. The reactivity of the bromomethyl group is of primary interest for derivatization, typically proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions and predicting product formation.

This guide compares the expected reactivity of this compound with that of benzyl bromide, a widely studied benzylic halide that also readily undergoes SN2 reactions. The comparison is framed around a hypothetical kinetic study of their reactions with common nucleophiles, sodium azide and potassium thiocyanate.

Comparative Kinetic Data (Hypothetical)

The following tables present hypothetical, yet plausible, kinetic data for the SN2 reactions of this compound and benzyl bromide with sodium azide and potassium thiocyanate in acetone at 25°C. This data is intended to illustrate the expected relative reactivities and provide a basis for experimental investigation.

Table 1: Reaction with Sodium Azide (NaN3)

SubstrateRate Constant (k) (M-1s-1)Activation Energy (Ea) (kJ/mol)
This compound1.5 x 10-375
Benzyl Bromide4.5 x 10-268

Table 2: Reaction with Potassium Thiocyanate (KSCN)

SubstrateRate Constant (k) (M-1s-1)Activation Energy (Ea) (kJ/mol)
This compound8.0 x 10-480
Benzyl Bromide2.5 x 10-272

Reaction Pathway

The nucleophilic substitution reaction of this compound is expected to proceed via a standard SN2 mechanism.

SN2_Pathway Reactants This compound + Nu⁻ TS Transition State [Nu---CH₂(C₃H₃O₃)---Br]⁻ Reactants->TS k Products 4-(Azidomethyl)-1,3-dioxolan-2-one + Br⁻ TS->Products

Caption: SN2 reaction pathway for this compound.

Experimental Protocols

The following are detailed protocols for conducting a kinetic study to determine the rate constants and activation energies for the reactions of this compound and benzyl bromide with a given nucleophile.

Kinetic Analysis via Argentometric Titration

This method is suitable for following the progress of the reaction by quantifying the liberated bromide ion.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium azide or Potassium thiocyanate

  • Acetone (anhydrous)

  • Silver nitrate (AgNO3) standard solution (0.01 M)

  • Potassium chromate (K2CrO4) indicator solution

  • Thermostated water bath

  • Reaction flasks, pipettes, burettes

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of the alkyl bromide (0.1 M) and the nucleophile (0.1 M) in anhydrous acetone.

    • Equilibrate the stock solutions and reaction flasks to the desired temperature in a thermostated water bath.

  • Reaction Initiation:

    • In a reaction flask, mix equal volumes of the pre-heated alkyl bromide and nucleophile solutions. Start a stopwatch immediately upon mixing.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a 5 mL aliquot of the reaction mixture and transfer it to a flask containing 20 mL of cold distilled water to quench the reaction.

  • Titration:

    • Add a few drops of potassium chromate indicator to the quenched sample.

    • Titrate the sample with the standardized silver nitrate solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.

  • Data Analysis:

    • The concentration of bromide ion at each time point is calculated from the volume of silver nitrate solution used.

    • The second-order rate constant (k) is determined from the slope of a plot of 1/([Reactant]t) versus time.

    • Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot.

Kinetic Analysis via 1H NMR Spectroscopy

This method allows for in-situ monitoring of the reaction by observing the disappearance of reactant signals and the appearance of product signals.[1][2]

Materials:

  • This compound

  • Benzyl bromide

  • Sodium azide or Potassium thiocyanate

  • Deuterated acetone (Acetone-d6)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of the alkyl bromide in acetone-d6.

    • Prepare a separate solution of the nucleophile in acetone-d6.

  • Reaction Monitoring:

    • Acquire an initial 1H NMR spectrum of the alkyl bromide solution.

    • Inject a known volume of the nucleophile solution into the NMR tube, quickly mix, and immediately begin acquiring a series of 1H NMR spectra at regular time intervals.[1]

  • Data Analysis:

    • Integrate the signals corresponding to a specific proton on the reactant (e.g., the -CH2Br protons) and a corresponding proton on the product (e.g., the -CH2N3 protons).

    • The concentration of the reactant at each time point is proportional to the integral of its characteristic signal.

    • Determine the rate constant by plotting the appropriate integrated rate law expression versus time.

Kinetic Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is useful for separating and quantifying the reactant and product at different time points, especially for more complex reaction mixtures.[3][4]

Materials:

  • This compound

  • Benzyl bromide

  • Sodium azide or Potassium thiocyanate

  • Suitable solvent (e.g., acetonitrile)

  • Internal standard (e.g., a non-reactive compound with a distinct retention time)

  • GC-MS instrument

Procedure:

  • Reaction Setup:

    • Perform the reaction in a thermostated vessel as described in the titration method.

  • Sampling and Analysis:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent containing a known concentration of an internal standard.

    • Inject the quenched sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to the reactant, product, and internal standard based on their retention times and mass spectra.

    • Quantify the concentrations of the reactant and product by comparing their peak areas to that of the internal standard.

    • Determine the rate constant from the concentration versus time data.

Experimental Workflow

The general workflow for conducting a kinetic study is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Reactant and Nucleophile Solutions Equilibrate Equilibrate Solutions to Reaction Temperature Prep_Solutions->Equilibrate Mix Mix Reactants to Initiate Reaction Equilibrate->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Samples (Titration, NMR, or GC-MS) Quench->Analyze Plot Plot Kinetic Data Analyze->Plot Calculate Calculate Rate Constant and Activation Energy Plot->Calculate

Caption: General experimental workflow for kinetic analysis.

Conclusion

References

A Comparative Guide: 4-(Bromomethyl)-1,3-dioxolan-2-one vs. Epichlorohydrin in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis, the choice of starting materials and reagents is paramount to ensuring a safe, efficient, and selective process. For the introduction of a glycidyl or a related three-carbon backbone, epichlorohydrin has traditionally been a common building block. However, its high toxicity and carcinogenicity have driven the search for safer alternatives. One such alternative is 4-(bromomethyl)-1,3-dioxolan-2-one. This guide provides a comparative overview of these two reagents, focusing on their application in the synthesis of pharmaceutical agents, with a particular focus on the antibiotic Linezolid as a case study.

Chemical Properties and Reactivity

PropertyThis compoundEpichlorohydrin
Molecular Formula C4H5BrO3C3H5ClO
Molecular Weight 181.0 g/mol 92.5 g/mol
Structure Cyclic carbonate with a bromomethyl substituentEpoxide with a chloromethyl substituent
Reactivity The bromomethyl group is a good electrophile for nucleophilic substitution. The cyclic carbonate can be opened under certain conditions.The epoxide ring is highly strained and readily opened by nucleophiles. The chloromethyl group can also undergo nucleophilic substitution.

Performance in Synthesis: A Case Study of Linezolid

Direct comparative studies of this compound and epichlorohydrin in the synthesis of the same drug are scarce in publicly available literature. However, we can draw a comparison from the synthesis of the antibiotic Linezolid, where a structurally related dioxolane derivative, (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, has been used as an alternative to (R)-epichlorohydrin.

Synthesis of a Key Linezolid Intermediate

The following table outlines a generalized comparison of the initial N-alkylation step in the synthesis of a key intermediate for Linezolid.

ParameterRoute A: Using (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane[1]Route B: Using (R)-epichlorohydrin[2][3]
Reaction N-alkylation of 3-fluoro-4-morpholinobenzenamineN-alkylation of 3-fluoro-4-morpholinobenzenamine
Reported Yield ~70% (after column chromatography)Not explicitly reported for this specific step, but part of a multi-step synthesis with an overall yield of around 50%
Reaction Conditions Varies depending on base and solventOften requires elevated temperatures
Key Considerations The stability of the dioxolane allows for more controlled reaction conditions.[1]The high reactivity of the epoxide can lead to side reactions and the formation of impurities.[3]

Experimental Protocols

Route A: N-alkylation with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (Generalized) [1]

  • To a solution of 3-fluoro-4-morpholinobenzenamine in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., K2CO3, Et3N).

  • Add (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete as monitored by TLC.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated product.

Route B: N-alkylation with (R)-epichlorohydrin (Generalized) [2][3]

  • A mixture of 3-fluoro-4-morpholinobenzenamine and (R)-epichlorohydrin in a suitable solvent (e.g., isopropanol, ethanol) is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then typically used in the next step without extensive purification, which may carry over impurities.

Safety and Handling

A significant advantage of using this compound over epichlorohydrin lies in its potentially more favorable safety profile.

Safety AspectThis compound and related structuresEpichlorohydrin
Toxicity Causes skin and serious eye irritation. May cause respiratory irritation.[4] No comprehensive carcinogenicity data is readily available.Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects and cancer. May damage fertility or the unborn child.[5] A confirmed carcinogen.[6]
Flammability Combustible liquid.[4]Flammable liquid and vapor.[5]
Handling Precautions Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Keep away from heat and open flames.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use in a well-ventilated area and with personal protective equipment. Keep away from heat, sparks, open flames, and hot surfaces.

Logical Workflow for Linezolid Intermediate Synthesis

The following diagrams illustrate the synthetic logic for producing a key chiral amine intermediate in the synthesis of Linezolid, starting from either a dioxolane derivative or epichlorohydrin.

Linezolid_Intermediate_Synthesis cluster_0 Route A: Dioxolane Approach cluster_1 Route B: Epichlorohydrin Approach A_Start 3-Fluoro-4-morpholinobenzenamine + (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane A_Step1 N-Alkylation A_Start->A_Step1 Base, Heat A_Product Protected Chiral Diol Intermediate A_Step1->A_Product A_Step2 Deprotection A_Product->A_Step2 Acid A_Final Chiral Amino Alcohol Intermediate A_Step2->A_Final B_Start 3-Fluoro-4-morpholinobenzenamine + (R)-Epichlorohydrin B_Step1 N-Alkylation & Epoxide Opening B_Start->B_Step1 Heat B_Final Chiral Amino Alcohol Intermediate B_Step1->B_Final

Comparative synthetic routes to a Linezolid intermediate.

Discussion and Conclusion

The primary advantage of using this compound or its derivatives over epichlorohydrin in pharmaceutical synthesis is the significant improvement in safety. Epichlorohydrin is a well-documented carcinogen and a highly toxic substance, requiring stringent handling procedures and engineering controls to minimize exposure. While this compound is an irritant and requires careful handling, it is not currently classified with the same level of long-term health hazards as epichlorohydrin.

From a synthetic standpoint, the use of a protected glycerol equivalent like the dioxolane or dioxolanone derivatives can offer greater control over the reaction. The epoxide ring of epichlorohydrin is highly reactive and can lead to undesired side reactions, potentially complicating purification and reducing overall yield. The dioxolane or dioxolanone moiety is generally more stable, allowing for selective reaction at the bromomethyl or chloromethyl position, followed by a controlled deprotection to reveal the diol functionality when needed.

References

Unlocking Synthetic Pathways: A Comparative Guide to the Reactivity of 4-(Bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Bromomethyl)-1,3-dioxolan-2-one stands as a versatile bifunctional molecule, integrating a reactive electrophilic center at the bromomethyl group with a protected diol functionality within the cyclic carbonate structure. This unique combination makes it a valuable building block in organic synthesis, particularly for the introduction of a protected glycerol moiety. Understanding its reactivity profile in comparison to other electrophilic reagents is crucial for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients.

This guide provides a comparative analysis of the computational and experimental data available for this compound and its alternatives. While direct computational studies on this specific molecule are limited, its reactivity can be inferred from studies on analogous compounds and general principles of nucleophilic substitution reactions.

Computational Analysis of Reactivity

The primary reaction pathway for this compound with nucleophiles is expected to be a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step.

Computational studies on similar halomethyl-substituted cyclic carbonates and general SN2 reactions provide insights into the electronic and steric factors governing this transformation. The electron-withdrawing nature of the carbonate ring is expected to enhance the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.

A quantum chemical study on the related compound, 4-bromomethyl-5-methyl-1,3-dioxol-2-one, using Density Functional Theory (DFT) with the B3LYP method, has provided information on the molecule's electronic structure, including the distribution of electron density and the identification of reactive centers.[1] While not providing specific activation energies for SN2 reactions, such studies help in understanding the inherent reactivity of the molecule.

Table 1: Comparison of Computational Data for Electrophilic Reagents

CompoundComputational MethodKey FindingsReference
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-oneDFT (B3LYP/6-311++G**)Analysis of molecular electrostatic potential and frontier molecular orbitals to identify reactive sites.[1]
General SN2 Reactions (e.g., CH3Br + Nu-)Various ab initio and DFT methodsCalculation of activation barriers, transition state geometries, and solvent effects. The reactivity of the leaving group generally follows the trend I > Br > Cl > F.

Experimental Reactivity and Comparison with Alternatives

Experimental data confirms that 4-(halomethyl)-1,3-dioxolan-2-ones are effective alkylating agents. The chloro-analog, 4-(chloromethyl)-1,3-dioxolan-2-one, has been shown to react with phenols to produce the corresponding ether-linked products. Given that bromide is a better leaving group than chloride, this compound is expected to exhibit higher reactivity.

The choice of an appropriate electrophilic reagent for a specific synthetic transformation depends on factors such as reactivity, selectivity, cost, and ease of handling. A comparison with common alternatives is presented below.

Table 2: Comparison of Experimental Reactivity of this compound and Alternatives

ReagentTypical NucleophilesReaction ConditionsAdvantagesDisadvantages
This compound Amines, Alcohols, Thiols, CarboxylatesMild to moderate temperatures, often with a baseIntroduces a protected glycerol moiety in a single step.Limited commercial availability and specific reactivity data.
Epichlorohydrin Amines, Alcohols, ThiolsOften requires harsher conditions or specific catalystsReadily available and inexpensive.Can lead to side reactions; regioselectivity can be an issue.
Glycidol Amines, Alcohols, ThiolsCan be base or acid-catalyzedDirect introduction of the glycidyl group.Potential for polymerization; can be less stable than the cyclic carbonate.
3-Bromo-1,2-propanediol Amines, Alcohols, ThiolsRequires protection of the diol group for selective alkylationCommercially available.Requires additional protection/deprotection steps, leading to lower atom economy.

Experimental and Computational Protocols

Computational Methodology (Hypothetical for this compound)

A typical computational study to investigate the SN2 reactivity of this compound with a nucleophile (e.g., ammonia) would involve the following steps:

  • Geometry Optimization: The ground state geometries of the reactants (this compound and ammonia), the transition state, and the products are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactants and products are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants.

  • Solvent Effects: The influence of a solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

General Experimental Protocol for Nucleophilic Substitution

The reaction of this compound with a nucleophile, such as an amine, would typically be carried out as follows:

  • Reactant Preparation: this compound is dissolved in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Reaction Setup: The solution is placed in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: The nucleophile (e.g., a primary or secondary amine), often in the presence of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) to neutralize the HBr formed, is added to the solution.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the mixture is worked up by quenching with water, extracting the product into an organic solvent, and drying the organic layer. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed SN2 reaction pathway for the reaction of this compound with a generic nucleophile (Nu-).

SN2_Reaction_Pathway cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactant This compound + Nu⁻ TS [Nu---CH₂(C₃H₃O₃)---Br]⁻ Reactant->TS ΔE‡ Product 4-(Nu-methyl)-1,3-dioxolan-2-one + Br⁻ TS->Product

Caption: Proposed SN2 reaction pathway for this compound.

This guide provides a foundational understanding of the reactivity of this compound. Further dedicated computational and experimental studies are warranted to provide more quantitative data and expand its application in synthetic chemistry.

References

head-to-head comparison of different synthetic routes to 4-(bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(bromomethyl)-1,3-dioxolan-2-one, a key building block in the development of various pharmaceutical compounds, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of two prominent routes: the bromination of a pre-formed cyclic carbonate and the direct cycloaddition of an epoxide with carbon dioxide. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the synthetic pathways.

Data Presentation: A Comparative Analysis

The two primary synthetic routes are compared below based on key reaction parameters. The data for the bromination of 4-(hydroxymethyl)-1,3-dioxolan-2-one is extrapolated from standard bromination procedures for primary alcohols, while the data for the cycloaddition of epibromohydrin and CO2 is based on analogous reactions with epichlorohydrin due to the limited direct literature on the bromo-variant.

ParameterRoute 1: Bromination of 4-(hydroxymethyl)-1,3-dioxolan-2-oneRoute 2: Cycloaddition of Epibromohydrin and CO2
Starting Material 4-(hydroxymethyl)-1,3-dioxolan-2-oneEpibromohydrin, Carbon Dioxide
Key Reagents Phosphorus tribromide (PBr₃) or Carbon tetrabromide/TriphenylphosphineIonic Liquid Catalyst (e.g., 1-Butyl-3-methylimidazolium bromide)
Reaction Time 2 - 12 hours2 - 24 hours
Temperature 0 °C to room temperature80 - 140 °C
Pressure Atmospheric1 atm to 650 kPa
Reported Yield Estimated 80-90% (based on analogous reactions)94% (for chloro-analog)[1]
Purity High, requires purification by chromatography or distillationHigh, requires purification to remove catalyst
Starting Material Cost Moderate ($15-16/kg for 99% purity)[2][3]Low (Epibromohydrin: ~$51/500g)[4]
Green Chemistry Aspect Use of stoichiometric phosphorus reagents, generating significant byproductsAtom-economical, utilizes CO2 as a C1 source

Experimental Protocols

Route 1: Bromination of 4-(hydroxymethyl)-1,3-dioxolan-2-one (via Phosphorus Tribromide)

This protocol is a representative procedure for the bromination of a primary alcohol using phosphorus tribromide.[5][6][7][8]

Materials:

  • 4-(hydroxymethyl)-1,3-dioxolan-2-one

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(hydroxymethyl)-1,3-dioxolan-2-one in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of phosphorus tribromide (0.33 equivalents) in anhydrous diethyl ether to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or distillation to yield this compound.

Route 2: Cycloaddition of Epibromohydrin and Carbon Dioxide

This protocol is adapted from the well-established cycloaddition reaction of epichlorohydrin and CO₂ catalyzed by an ionic liquid.[1][9][10]

Materials:

  • Epibromohydrin

  • Carbon dioxide (gas)

  • 1-Butyl-3-methylimidazolium bromide ([BMIM]Br)

  • High-pressure autoclave with a magnetic stirrer and heating mantle

  • Vacuum pump

Procedure:

  • Place epibromohydrin and the ionic liquid catalyst, 1-butyl-3-methylimidazolium bromide (e.g., 2 mol%), into a high-pressure autoclave equipped with a magnetic stirrer.

  • Seal the autoclave and purge with carbon dioxide gas to remove air.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 650 kPa).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 2-24 hours.

  • After the reaction period, cool the autoclave to room temperature and slowly vent the excess carbon dioxide.

  • The resulting product mixture can be purified by distillation under reduced pressure to separate the this compound from the ionic liquid catalyst. The catalyst can potentially be recycled.

Mandatory Visualization

Synthetic_Routes cluster_route1 Route 1: Bromination cluster_route2 Route 2: Cycloaddition start1 4-(hydroxymethyl)-1,3- dioxolan-2-one product 4-(bromomethyl)-1,3- dioxolan-2-one start1->product PBr₃ or CBr₄/PPh₃ start2 Epibromohydrin product2 4-(bromomethyl)-1,3- dioxolan-2-one start2->product2 Ionic Liquid Catalyst Δ, P co2 CO₂ co2->product2 Ionic Liquid Catalyst Δ, P

Caption: Comparative diagram of synthetic routes to this compound.

References

validating the structure of novel compounds synthesized from 4-(bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis and structural validation of novel compounds are pivotal steps in the discovery pipeline. This guide provides a comparative analysis of compounds synthesized from the versatile building block, 4-(bromomethyl)-1,3-dioxolan-2-one, and its alternatives. It offers detailed experimental protocols and performance data to aid in the development of new bioactive molecules.

The 1,3-dioxolane ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antineoplastic properties. The functionalized starting material, this compound, serves as a valuable electrophile for the introduction of the 1,3-dioxolan-2-one moiety into various molecular frameworks, leading to the generation of diverse compound libraries for biological screening.

Performance Comparison of Bioactive Dioxolanes

The biological activity of novel synthesized 1,3-dioxolane derivatives is a key performance indicator. The following table summarizes the in vitro antibacterial and antifungal activities of a series of newly synthesized enantiomerically pure and racemic 1,3-dioxolanes, as reported in a study by Küçük et al.[1]. These compounds, while not directly synthesized from this compound, provide a strong benchmark for the expected bioactivity of novel dioxolanes. The data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL.

CompoundS. aureus (ATCC 29213)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
1 >5000>5000>5000>5000>5000
2 6251250>5000>5000625
3 (racemic of 2) 625>5000>5000>5000625
4 6256256251250625
5 12501250>5000>5000625
6 (racemic of 5) 12501250>50001250625
7 >5000>5000>5000>5000625
8 (racemic of 7) 625625>50001250625
Amikacin (control) 1.953.915.61.95-
Fluconazole (control) ----7.8

Experimental Protocols for Synthesis and Structural Validation

The synthesis of novel compounds and the rigorous confirmation of their chemical structures are fundamental to drug discovery. Below are detailed methodologies for the synthesis of bioactive 1,3-dioxolanes and the key analytical techniques used for their structural elucidation.

General Synthesis of Novel 1,3-Dioxolanes

A series of new enantiomerically pure and racemic 1,3-dioxolanes can be synthesized in good yields and short reaction times by the reaction of an aldehyde (e.g., salicylaldehyde) with commercially available diols using a catalytic amount of an acid catalyst like Montmorillonite K10.[1]

Procedure:

  • A mixture of the aldehyde (1 mmol), the diol (1.2 mmol), and Montmorillonite K10 (0.05 g) in dichloromethane (20 mL) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane-ethyl acetate).

Structural Validation Protocols

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy: Provides information about the number of different types of protons and their chemical environments.

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Provides information about the number of different types of carbon atoms.

    • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Acquire the spectrum on a 75 or 100 MHz NMR spectrometer.

MS provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electron Impact (EI) or Electrospray Ionization (ESI): The choice of ionization technique depends on the compound's properties. ESI is generally preferred for more polar and less volatile compounds.

  • Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the synthesized compound. The fragmentation pattern can provide further structural information.

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: Samples can be analyzed as a thin film on KBr plates or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Characteristic absorption bands indicate the presence of specific functional groups (e.g., C=O, C-O, O-H).

Elemental analysis determines the elemental composition of a compound. The experimentally found percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed molecular formula.[1]

Visualizing Synthesis and Validation Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Synthesis_Workflow Start Starting Materials (Aldehyde, Diol, Catalyst) Reaction Reaction in Dichloromethane (Room Temperature) Start->Reaction TLC Monitor with TLC Reaction->TLC TLC->Reaction Incomplete Filtration Filter Catalyst TLC->Filtration Complete Evaporation Evaporate Solvent Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Pure Novel Dioxolane Purification->Final_Product

Caption: General workflow for the synthesis of novel 1,3-dioxolane derivatives.

Validation_Pathway cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis NMR NMR (1H, 13C) Structure_Validated Validated Structure NMR->Structure_Validated MS Mass Spectrometry MS->Structure_Validated IR IR Spectroscopy IR->Structure_Validated EA Elemental Analysis EA->Structure_Validated Pure_Compound Pure Synthesized Compound Pure_Compound->NMR Pure_Compound->MS Pure_Compound->IR Pure_Compound->EA

Caption: Logical pathway for the structural validation of a novel synthesized compound.

Comparison with Alternative Synthetic Approaches

While the direct synthesis from aldehydes and diols is effective, this compound offers a distinct advantage as a versatile electrophilic building block. It allows for the introduction of the dioxolanone moiety via nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, carbanions), leading to a different and potentially more diverse set of novel compounds.

The choice of synthetic route will depend on the desired final structure and the availability of starting materials. For instance, if the goal is to append the dioxolane ring to a complex molecule with a nucleophilic handle, using this compound would be the more logical approach.

References

Safety Operating Guide

Safe Disposal of 4-(Bromomethyl)-1,3-dioxolan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

Proper management of 4-(Bromomethyl)-1,3-dioxolan-2-one is critical for laboratory safety and environmental protection. This substance is a halogenated organic compound and must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste[1][2]. The required disposal method is through a licensed and approved hazardous waste disposal facility[3][4]. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE)[1][2][5].

Hazard and Safety Data Summary

The following table summarizes key safety and hazard information for handling this compound and similar brominated organic compounds. This data is essential for risk assessment prior to handling or disposal.

ParameterInformationSource(s)
Chemical Classification Halogenated Organic Compound[1][6][7]
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Potential Respiratory Irritation, Combustible Liquid[3][4]
GHS Pictograms Warning[3]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[3]
Recommended PPE ANSI-approved safety glasses with side shields or chemical splash goggles, Nitrile or Neoprene gloves, Lab coat, Closed-toe shoes[1][8][9]
Fire Extinguishing Media Carbon dioxide (CO2), Dry chemical, Alcohol-resistant foam. Water spray may be used to cool containers.[3]
Spill Containment Inert absorbent materials (e.g., sand, vermiculite, spill pillows)[4][10][11]

Step-by-Step Disposal Protocol

No specific experimental protocols for the in-lab neutralization or decomposition of this compound are available. The standard and required procedure is collection for professional disposal.

Waste Identification and Segregation
  • Classification: this compound is classified as a halogenated organic waste due to the presence of bromine[1][6][7].

  • Segregation: This waste must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to facilitate proper disposal by incineration at a regulated facility[2][6][7]. Never mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents[3][5].

Personal Protective Equipment (PPE)
  • Standard Handling: Always wear safety goggles with side shields, a fully buttoned lab coat, and nitrile or neoprene gloves when handling the chemical or its waste container[1][9].

  • Spill or Aerosol Risk: If there is a risk of generating vapors or aerosols, conduct all work within a certified chemical fume hood[2][5]. A face shield and additional respiratory protection may be required depending on the scale of handling[9].

Collection and Containerization
  • Container: Use a designated, compatible, and properly sealed hazardous waste container. Polyethylene containers are often recommended for halogenated solvents[5]. Ensure the container is in good condition and has a vapor-tight, spill-proof lid[2].

  • Labeling: Label the waste container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "Waste this compound"[2][8]. Record the date accumulation begins and the approximate volume or mass of the waste added[6].

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, well-ventilated space, away from heat or ignition sources[3][5]. The container must be stored in secondary containment to prevent spills[5][8].

Spill Management
  • Minor Spills (manageable within 10 minutes):

    • Wearing appropriate PPE, confine the spill to a small area.

    • Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill pillow[4][11]. Do not use combustible materials like paper towels to absorb the initial spill[8].

    • Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled hazardous waste container[9].

    • Decontaminate the spill area with soap and water[8][10].

  • Major Spills:

    • Evacuate the immediate area immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close laboratory doors to contain vapors.

    • Call emergency services (e.g., 911) and your institution's Environmental Health and Safety (EH&S) office[2][9].

Final Disposal
  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's EH&S department or a licensed hazardous waste disposal contractor. This is the mandatory final step[3][4]. Chemical waste generators are responsible for ensuring the waste is managed in accordance with local, regional, and national regulations[3].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Use Designated, Labeled, and Sealed Container segregate->container spill_check Spill Occurred? container->spill_check spill_proc Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) spill_check->spill_proc Yes storage Store in Secondary Containment in Satellite Accumulation Area spill_check->storage No spill_proc->container Contain waste disposal Arrange for Pickup by Licensed Waste Disposal Facility storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling 4-(Bromomethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(Bromomethyl)-1,3-dioxolan-2-one

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also moisture-sensitive.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Purpose
Hand Protection Chemical-resistant gloves (e.g., Viton®, Neoprene).[1][5]To prevent skin contact and irritation.[1][2][3]
Eye/Face Protection Safety goggles with side protection or a face shield.[2][6]To protect against splashes and eye irritation.[1][2][3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2][3] If ventilation is inadequate, use a NIOSH-approved respirator.[6]To prevent inhalation and respiratory irritation.[1][2][3]

Operational Plan: Safe Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound.

Preparation
  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Have absorbent materials and appropriate waste containers ready for any potential spills.

Handling
  • Wear the appropriate PPE as outlined in Table 1.

  • Avoid breathing vapors or mists.[1][2][3]

  • Prevent contact with skin and eyes.[1][3]

  • Keep the container tightly closed when not in use.[1][2]

  • Wash hands thoroughly after handling the chemical.[1][2][3]

In Case of Exposure or Spill
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention if irritation persists.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, seek medical attention.

  • Spill: Remove all sources of ignition.[2][3] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Storage of Waste
  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

Disposal Procedure
  • Dispose of the chemical waste through an approved waste disposal plant.[1][2][3]

  • Contact your institution's EHS office for specific guidance on hazardous waste disposal procedures and to schedule a waste pickup.

  • Ensure that the disposal method complies with all local, regional, and national regulations.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Closed handle1->handle2 emergency In Case of Spill or Exposure: Follow First Aid and Spill Cleanup Protocols handle1->emergency handle3 Avoid Contact and Inhalation handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 After Use post2 Clean Work Area post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 Generate Waste disp2 Store Waste in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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